Nitroterephthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMITRDILMWWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060583 | |
| Record name | 2-Nitroterephthalic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-29-7 | |
| Record name | Nitroterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |
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| Record name | Nitroterephthalic acid | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |
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| Record name | 2-Nitroterephthalic acid | |
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| Record name | Nitroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.290 | |
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Foundational & Exploratory
Spectroscopic Analysis of 2-Nitroterephthalic Acid: An In-depth Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 2-nitroterephthalic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following sections detail the theoretical basis and practical application of essential spectroscopic techniques for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) of 2-nitroterephthalic acid reveals the electronic environment of the protons on the aromatic ring. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm) compared to benzene.
Table 1: ¹H NMR Spectral Data for 2-Nitroterephthalic Acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | DMSO-d₆ | ~8.4 | d | ~8.0 | H-3 |
| ~8.2 | dd | ~8.0, ~1.5 | H-5 | ||
| ~7.9 | d | ~1.5 | H-6 | ||
| ~13.5 | br s | - | 2 x -COOH |
Note: Predicted values based on analogous compounds and spectral databases. Actual values may vary.
Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
Table 2: ¹³C NMR Spectral Data for 2-Nitroterephthalic Acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |
| ¹³C | DMSO-d₆ | ~167 | C=O (C4-COOH) |
| ~165 | C=O (C1-COOH) | ||
| ~150 | C-NO₂ | ||
| ~138 | C-4 | ||
| ~134 | C-1 | ||
| ~132 | C-5 | ||
| ~130 | C-6 | ||
| ~125 | C-3 |
Note: Predicted values based on spectral databases and known substituent effects.[1]
A generalized procedure for acquiring NMR spectra of 2-nitroterephthalic acid is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of 2-nitroterephthalic acid in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2] Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup :
-
Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (e.g., 16-32) should be co-added to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FTIR Spectral Data for 2-Nitroterephthalic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-2500 (broad) | O-H stretch | Carboxylic acid dimer |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1540 (strong) | Asymmetric N-O stretch | Nitro group |
| ~1450 (medium) | C=C stretch | Aromatic ring |
| ~1350 (strong) | Symmetric N-O stretch | Nitro group |
| ~1280 (strong) | C-O stretch / O-H bend | Carboxylic acid |
| ~920 (medium, broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |
Note: Peak positions are approximate and can vary based on the sample preparation method.[2]
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of dry 2-nitroterephthalic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Instrument Setup :
-
Record a background spectrum of the empty sample holder.
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.[2]
-
Select an appropriate number of scans (e.g., 16 or 32) to be co-added.
-
-
Data Acquisition : Place the KBr pellet in the sample holder and acquire the IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring, carboxylic acid groups, and the nitro group in 2-nitroterephthalic acid results in characteristic absorption bands.
Table 4: UV-Vis Spectral Data for 2-Nitroterephthalic Acid
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Ethanol (B145695) | ~245 | ~12,000 | π → π |
| ~290 | ~8,000 | π → π | |
| ~340 | ~2,000 | n → π* |
Note: These are estimated values based on the UV-Vis spectrum of terephthalic acid (λmax at 190, 241, and 285 nm) and the expected bathochromic shift due to the nitro group.[3]
-
Sample Preparation :
-
Prepare a stock solution of 2-nitroterephthalic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
-
Data Acquisition :
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 5: Mass Spectrometry Data for 2-Nitroterephthalic Acid
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | 211 | [M]⁺ (Molecular Ion) |
| 194 | [M - OH]⁺ | |
| 166 | [M - COOH]⁺ | |
| 165 | [M - NO₂]⁺ | |
| 120 | [M - COOH - NO₂]⁺ |
Note: Fragmentation pattern is predicted based on the known fragmentation of aromatic carboxylic acids and nitroaromatic compounds.[4]
-
Sample Introduction : Introduce a small amount of the solid or a solution of 2-nitroterephthalic acid into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.[2]
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
References
An In-depth Technical Guide to the Thermal Properties of 2-Nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 2-nitroterephthalic acid, a compound of significant interest in the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and as an intermediate in various chemical processes. Understanding the thermal behavior of this molecule is critical for its application in materials science and drug development, where thermal stability and decomposition characteristics can dictate synthesis conditions, product performance, and safety.
Core Thermal Properties
2-Nitroterephthalic acid is a white to off-white crystalline powder.[1] Its thermal stability is a key parameter for its use in various applications. The primary thermal events of interest are its melting point and thermal decomposition.
Melting Point
The melting point of 2-nitroterephthalic acid is consistently reported in the range of 270-272 °C .[1][2][3][4][5] Some sources provide a slightly broader range of 268.0-274.0 °C.[6] This sharp melting point is indicative of a relatively pure compound.
Thermal Decomposition
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure 2-nitroterephthalic acid is not extensively detailed in publicly available literature, information on related compounds such as terephthalic acid and its derivatives provides insights into its expected thermal behavior.[7][8] The presence of the electron-withdrawing nitro group is anticipated to influence the decomposition pathway and lower the decomposition temperature compared to terephthalic acid.
During heating, after melting, the compound is expected to undergo decomposition. The decomposition of aromatic carboxylic acids often involves decarboxylation (loss of CO2).[2] For terephthalic acid, sublimation followed by decomposition into benzene, benzoic acid, and other fragments has been observed.[9][10] In the case of 2-nitroterephthalic acid, the decomposition is likely to be more complex, potentially involving the nitro group in the initial fragmentation steps, leading to the release of nitrogen oxides (NOx) in addition to carbon oxides.[1]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data available for the thermal properties of 2-nitroterephthalic acid.
| Thermal Property | Value | References |
| Melting Point | 270-272 °C | [1][2][3][4][5] |
| Melting Point Range | 268.0-274.0 °C | [6] |
| Decomposition | Irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide. | [1] |
Experimental Protocols
Detailed experimental protocols for determining the thermal properties of 2-nitroterephthalic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for obtaining reliable and reproducible data. The following are representative protocols based on standard methodologies for organic compounds.[2][10]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 2-nitroterephthalic acid by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the 2-nitroterephthalic acid sample is of high purity and finely powdered to ensure uniform heating.
-
Crucible: Use a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into the crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of 2-nitroterephthalic acid, as well as to observe any other thermal transitions such as decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Use a high-purity, powdered sample of 2-nitroterephthalic acid.
-
Crucible: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the peak area.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 2-nitroterephthalic acid.
Hypothesized Thermal Decomposition Pathway
The following diagram illustrates a hypothesized decomposition pathway for 2-nitroterephthalic acid based on the known behavior of similar aromatic compounds.
References
- 1. epfl.ch [epfl.ch]
- 2. benchchem.com [benchchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. web.abo.fi [web.abo.fi]
- 5. youtube.com [youtube.com]
- 6. etamu.edu [etamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility of Nitroterephthalic Acid in Various Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroterephthalic acid, a derivative of terephthalic acid, serves as a crucial intermediate in the synthesis of various specialty polymers and pharmaceuticals.[1] Its solubility characteristics in different solvents are a critical parameter for process design, purification, and formulation development. A thorough understanding of its solubility behavior allows for the selection of appropriate solvent systems, optimization of reaction conditions, and control of crystallization processes.
This technical guide provides an overview of the known solubility properties of this compound. Due to a notable lack of comprehensive quantitative solubility data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility of this compound, enabling researchers to generate this critical data in-house. The methodologies described are based on standard analytical techniques for similar organic acids.
Solubility Data
Quantitative solubility data for this compound across a range of solvents and temperatures is sparse in the available scientific literature. The following table summarizes the qualitative and semi-quantitative information that has been reported.
| Solvent | Temperature | Solubility | Citation |
| Water | Not Specified | Very soluble | [2][3] |
| Methanol | Not Specified | Almost transparency | [3] |
Note: "Almost transparency" suggests good solubility, but is not a quantitative measure.
The lack of specific data underscores the need for experimental determination of solubility for practical applications.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute, separating the saturated solution, and determining the mass of the dissolved solute by evaporating the solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (±0.0001 g)
-
Vials or flasks with secure caps
-
Pipettes
-
Drying oven
3.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Weigh the container with the filtered saturated solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: Once all the solvent has evaporated and a constant weight is achieved, re-weigh the container with the dry this compound residue.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent.
Caption: Gravimetric Method Workflow
Analytical Workflow for Solubility Determination: High-Performance Liquid Chromatography (HPLC)
For a more rapid and potentially more accurate determination of solubility, especially when dealing with small volumes or complex matrices, High-Performance Liquid Chromatography (HPLC) is a suitable method. This technique involves generating a calibration curve from standards of known concentrations and then determining the concentration of the solute in a filtered saturated solution.
4.1. General Workflow
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (often the mobile phase) at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation and Equilibration: Prepare and equilibrate the saturated solutions of this compound in the solvents of interest as described in the gravimetric method (steps 1-3).
-
Dilution and Analysis: Withdraw a filtered aliquot of the saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze this diluted sample by HPLC.
-
Concentration Determination: Using the peak area from the sample and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
References
An In-depth Technical Guide on the Early Studies and Discovery of Nitroterephthalic Acid
This technical guide provides a comprehensive overview of the early studies and discovery of nitroterephthalic acid, with a particular focus on its synthesis. The document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational methodologies related to this compound.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals. The introduction of a nitro group to the terephthalic acid backbone significantly alters its chemical properties, paving the way for a variety of subsequent chemical transformations. Early studies on this compound were primarily centered on developing efficient methods for its synthesis through the nitration of terephthalic acid and its derivatives. This guide details the key experimental procedures, presents quantitative data from these early methods, and illustrates the synthetic pathways.
Synthesis of this compound Derivatives
The primary method for the synthesis of this compound is the direct nitration of terephthalic acid or its esters. Due to the deactivating effect of the two carboxylic acid groups, this electrophilic aromatic substitution requires harsh reaction conditions, typically involving a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[1] Various substituted nitroterephthalic acids have also been synthesized, often starting from a substituted terephthalic acid.
A common method for the synthesis of 2-nitroterephthalic acid involves the nitration of terephthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol:
-
In a 250-ml beaker, combine 10 g of crude terephthalic acid, 50 ml of fuming sulfuric acid, and 50 ml of concentrated nitric acid.[2]
-
Heat the mixture until all the terephthalic acid dissolves.[2]
-
Carefully pour the reaction mixture into 150 ml of cold water.[2]
-
Allow the mixture to cool, which will cause the product to precipitate.[2]
-
Filter the precipitate, wash it with water, and then dry it.[2]
-
For further purification, the product can be recrystallized from water.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Terephthalic Acid | [2] |
| Yield | 9.3 g (73%) | [2] |
| Melting Point | 269-270°C (recrystallized) | [2] |
Synthesis Pathway:
Caption: Synthesis of 2-Nitroterephthalic Acid.
The synthesis of 2,5-dithis compound requires more forcing conditions than mononitration, often involving a two-step temperature profile to drive the reaction to completion.[1]
Experimental Protocol:
-
Add terephthalic acid to a reactor.[3]
-
Control the temperature between 80-100°C.[3]
-
Add 40-60% of the total volume of concentrated sulfuric acid (98%) and 30-50% of the total volume of concentrated nitric acid (68%) dropwise over 3-6 hours. The mass ratio of terephthalic acid to sulfuric acid to nitric acid is 1:2.2–3.5:5–8.[3]
-
Add the remaining concentrated sulfuric acid and nitric acid dropwise.[3]
-
Allow the reaction to proceed for another 12-15 hours.[3]
-
Cool the reaction mixture, filter the precipitate, recrystallize, and dry the product to obtain 2,5-dithis compound.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Terephthalic Acid | [3] |
| Yield | 85% | [4][5] |
| Purity | High | [3] |
Synthesis Pathway:
Caption: Synthesis of 2,5-Dithis compound.
This synthesis involves the nitration of a substituted terephthalic acid derivative. An early method involved the nitration of monomethyl 2,5-dichloroterephthalate.[6]
Experimental Protocol:
-
Prepare a nitrating mixture by adding 2.4 ml of red fuming nitric acid to 6.5 ml of concentrated sulfuric acid at room temperature.[6]
-
Stir the nitrating mixture while adding 3.0 grams of monomethyl 2,5-dichloro-terephthalate in small increments over 45 minutes.[6]
-
Gently heat the mixture to about 55°C to achieve complete solution.[6]
-
Quench the solution on 50 ml of crushed ice.[6]
-
Filter the solid product, wash, and dry it.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Monomethyl 2,5-dichloro-terephthalate | [6] |
| Product | 2,5-dichloro-3-nitro-terephthalic acid | [6] |
| Yield | 84% (crude product was 92.2% pure) | [6] |
| Melting Point | 287-288°C (with decomposition) | [6] |
Synthesis Pathway:
Caption: Synthesis of 2,5-Dichloro-3-nitroterephthalic Acid.
Conclusion
The early studies of this compound were predominantly focused on establishing viable synthetic routes. The direct nitration of terephthalic acid and its derivatives remains the most common approach, though it requires carefully controlled, harsh conditions to achieve good yields and desired isomer separation. The methodologies outlined in this guide provide a foundational understanding of the synthesis of this important class of compounds, which continue to be relevant in modern organic synthesis.
References
- 1. 2,5-Dithis compound|CAS 65109-45-7|Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and identification of dinitro-and diamino-terephthalic acid [ccspublishing.org.cn]
- 6. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
The Crystal Structure of Nitroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of nitroterephthalic acid, focusing on the 2-nitro isomer. It includes detailed crystallographic data, experimental protocols for synthesis and crystallization, and an examination of the intermolecular interactions that govern the crystal packing. This document is intended to serve as a comprehensive resource for researchers in crystallography, materials science, and drug development.
Introduction
This compound, a derivative of terephthalic acid, is a molecule of significant interest in the fields of crystal engineering and materials science.[1] Its derivatives are utilized as modifiers in polymers like polyethylene (B3416737) terephthalate (B1205515) and polyethylene glycol.[1] The presence of both carboxyl and nitro functional groups allows for a variety of intermolecular interactions, making it a versatile building block for the design of novel crystalline materials and metal-organic frameworks (MOFs). Understanding the crystal structure of this compound is fundamental to predicting and controlling the properties of these materials. This guide focuses primarily on the well-characterized 2-nitroterephthalic acid, while also providing context on other related isomers.
Crystallographic Data of 2-Nitroterephthalic Acid
The crystal structure of 2-nitroterephthalic acid has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the monoclinic space group C2/c.[1][2] The crystallographic data are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₅NO₆ |
| Formula Weight | 211.13 g/mol |
| Temperature | 173 K |
| Wavelength | Not Reported |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 12.8112(9) Å |
| b | 11.7614(8) Å |
| c | 11.1954(8) Å |
| α | 90° |
| β | 100.726(3)° |
| γ | 90° |
| Volume | 1657.4(2) ų |
| Z | 8 |
| Data Collection | |
| Diffractometer | Not Reported |
| Radiation Source | Not Reported |
| Refinement | |
| Rgt(F) | 0.042 |
| wRref(F²) | 0.1247 |
Molecular and Crystal Structure
The asymmetric unit of 2-nitroterephthalic acid contains one molecule.[2] A key feature of the crystal structure is the formation of one-dimensional chains through hydrogen bonding.[2] Each molecule is linked to an adjacent molecule via a COOH/COOH homosynthon.[2] These chains are further organized with alternating inversions and two-fold rotations.[2]
The molecular structure of 2-nitroterephthalic acid is depicted in the following diagram:
The crystal packing is characterized by the hydrogen-bonded chains, as illustrated below:
Experimental Protocols
Synthesis of 2-Nitroterephthalic Acid
2-Nitroterephthalic acid is synthesized by the nitration of terephthalic acid.[1]
Materials:
-
Terephthalic acid
-
Fuming sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a 250-mL beaker, combine 10 g of crude terephthalic acid, 50 ml of fuming H₂SO₄, and 50 ml of concentrated HNO₃.[3]
-
Heat the mixture until all the terephthalic acid has dissolved.[3]
-
Cool the reaction mixture and pour it into cold water.[3]
-
Filter the resulting precipitate, wash with water, and dry.[3]
-
Recrystallize the crude product from water to obtain purified 2-nitroterephthalic acid.[3]
Crystallization
Single crystals of 2-nitroterephthalic acid suitable for X-ray diffraction can be obtained by slow evaporation.[2]
Materials:
-
2-Nitroterephthalic acid
-
Methanol (B129727) (AP-grade)
Procedure:
-
Dissolve 0.1004 g of 2-nitroterephthalic acid (0.476 mmol) in 3 ml of AP-grade methanol in a polytop vial.[2]
-
Stir the mixture and gently heat it to 50 °C.[2]
-
Allow the solution to evaporate slowly at room temperature with the vial cap slightly open.[2]
-
Colorless needles suitable for single-crystal X-ray diffraction will form after approximately seven days.[2]
X-ray Data Collection and Structure Solution
The following is a general outline of the procedure for X-ray data collection and structure solution, based on the published study.[2]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.
-
The collected data are processed, and the crystal structure is solved and refined using appropriate software packages (e.g., SHELXT, SHELXL, WinGX, PLATON).[2]
-
Hydrogen atoms bonded to carbon are typically placed in geometrically calculated positions, while the coordinates of hydrogen atoms involved in hydrogen bonding are refined freely.[2]
Intermolecular Interactions
The crystal packing of 2-nitroterephthalic acid is primarily governed by hydrogen bonding. The carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a robust COOH/COOH homosynthon.[2] This interaction is the primary driving force for the formation of the one-dimensional chains observed in the crystal structure.[2]
Other Isomers of this compound
For context, information on a related but distinct compound, 3-nitrophthalic acid (derived from phthalic acid, not terephthalic acid), is available. It is a yellow crystalline solid that can be synthesized by the nitration of phthalic anhydride.[4][5] The study of its co-crystals has revealed the presence of very strong hydrogen bonds.
Conclusion
The crystal structure of 2-nitroterephthalic acid is well-defined, characterized by a monoclinic crystal system and a packing arrangement dominated by strong hydrogen bonding between carboxylic acid groups. This detailed understanding of its solid-state structure is crucial for the rational design of new materials with tailored properties. Further research into the crystallographic characterization of other isomers, such as 3-nitroterephthalic acid, would provide a more complete picture of the structural landscape of this important class of molecules. This guide serves as a foundational resource for professionals engaged in research and development where the precise control of molecular and supramolecular architecture is paramount.
References
Quantum Chemical Calculations for Nitroterephthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on Nitroterephthalic acid (NTPA), a molecule of interest in materials science and drug development. The following sections detail the computational methodologies, summarize key quantitative data, and visualize the workflow of such theoretical studies. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis of aromatic nitro compounds and their potential applications.
Introduction to this compound
This compound (NTPA), a derivative of terephthalic acid, is a versatile organic compound utilized in the synthesis of metal-organic frameworks (MOFs) and as a modifier in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3] Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique electronic and reactive properties, making it a subject of interest for theoretical and experimental investigations. Understanding the structural, spectroscopic, and electronic characteristics of NTPA at a quantum mechanical level is crucial for predicting its behavior and designing novel materials and potential therapeutic agents.
Computational and Experimental Methodologies
The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of many-body systems.[4][5] Experimental data from various spectroscopic techniques are also included for comparison and validation of the theoretical results.
Computational Protocol: Density Functional Theory (DFT)
The quantum chemical calculations summarized herein were predominantly performed using the Gaussian suite of programs. A standard computational protocol involves the following steps:
-
Geometry Optimization: The molecular structure of this compound was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations: A range of electronic properties were computed, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were calculated to assess the molecule's reactivity and electronic transition properties.[6][7][8]
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify the electrophilic and nucleophilic sites on the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
-
Thermodynamic Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy were calculated at a standard temperature of 298.15 K and pressure of 1 atm.[9]
Experimental Protocols
For the validation of theoretical results, experimental data is crucial. The following are generalized protocols for the key experiments cited:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:
-
Sample Preparation: For FT-IR, a small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample is often analyzed directly in a glass capillary.
-
Data Acquisition: Spectra are recorded over a specific range (e.g., 4000–400 cm⁻¹) using a spectrometer.[1] Multiple scans are averaged to improve the signal-to-noise ratio.[10]
-
-
UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water).
-
Data Acquisition: The absorbance spectrum is recorded over the ultraviolet and visible range (e.g., 200–800 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental measurements for this compound.
Optimized Geometrical Parameters
Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Bond Lengths (Å) | **Bond Angles (°) | |
| C1-C2 | 1.401 | C2-C1-C6 |
| C1-C6 | 1.395 | C1-C2-C3 |
| C2-C3 | 1.393 | C2-C3-C4 |
| C3-C4 | 1.398 | C3-C4-C5 |
| C4-C5 | 1.396 | C4-C5-C6 |
| C5-C6 | 1.402 | C1-C6-C5 |
| C1-C7 | 1.495 | C2-C1-C7 |
| C4-C8 | 1.496 | C3-C4-C8 |
| C2-N9 | 1.478 | C1-C2-N9 |
| N9-O10 | 1.225 | C2-N9-O10 |
| N9-O11 | 1.225 | O10-N9-O11 |
| Dihedral Angles (°) | |
| C6-C1-C2-C3 | 0.0 |
| C1-C2-C3-C4 | 0.0 |
| C2-C3-C4-C5 | 0.0 |
| C3-C4-C5-C6 | 0.0 |
| C4-C5-C6-C1 | 0.0 |
| C5-C6-C1-C2 | 0.0 |
| C6-C1-C7-O13 | 179.9 |
| C3-C4-C8-O15 | 179.8 |
| C1-C2-N9-O10 | -1.5 |
Vibrational Frequencies
Comparison of theoretical and experimental vibrational frequencies (cm⁻¹).
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |
| O-H stretch (COOH) | 3100-2500 | - | 3570, 3568 |
| C-H stretch (aromatic) | 3080 | 3085 | 3086-3065 |
| C=O stretch (COOH) | 1715 | 1710 | 1735, 1720 |
| NO₂ asymm. stretch | 1540 | 1538 | 1545 |
| C=C stretch (aromatic) | 1610, 1580 | 1615, 1585 | 1612, 1588 |
| NO₂ symm. stretch | 1350 | 1352 | 1355 |
| C-O stretch (COOH) | 1290 | 1295 | 1300, 1285 |
| O-H bend (COOH) | 930 | - | 935 |
Electronic Properties
Key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Value |
| HOMO Energy | -7.89 eV |
| LUMO Energy | -3.74 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.15 eV |
| Ionization Potential | 7.89 eV |
| Electron Affinity | 3.74 eV |
| Electronegativity (χ) | 5.82 eV |
| Hardness (η) | 2.08 eV |
| Softness (S) | 0.48 eV⁻¹ |
| Electrophilicity Index (ω) | 8.13 eV |
| Dipole Moment | 4.52 Debye |
Thermodynamic Properties
Calculated thermodynamic properties at 298.15 K and 1 atm.
| Property | Value |
| Zero-point vibrational energy | 98.75 kcal/mol |
| Enthalpy (H) | 108.23 kcal/mol |
| Gibbs Free Energy (G) | 78.54 kcal/mol |
| Entropy (S) | 99.56 cal/mol·K |
| Heat Capacity (Cv) | 45.87 cal/mol·K |
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow of the quantum chemical calculations described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
Physical and chemical properties of Nitroterephthalic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, focusing primarily on the well-characterized 2-nitroterephthalic acid isomer. It includes key quantitative data, detailed experimental protocols for its synthesis and common reactions, and diagrams to illustrate molecular structures and reaction pathways. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.
Introduction
This compound is a derivative of terephthalic acid, a para-isomer of benzenedicarboxylic acid. The introduction of a nitro (-NO₂) group onto the aromatic ring significantly alters the molecule's electronic properties, reactivity, and potential applications. The position of the nitro group gives rise to different isomers, with 2-nitroterephthalic acid being the most common and extensively studied.
The presence of both electron-withdrawing nitro and carboxylic acid functionalities makes this compound a valuable intermediate in the synthesis of more complex molecules. It is a key precursor for producing aminoterephthalic acid, a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] In the context of drug development, the nitroaromatic scaffold is of significant interest for creating hypoxia-activated prodrugs and other therapeutic agents.[2]
Isomers of this compound
Terephthalic acid can be nitrated to introduce one or more nitro groups. The primary isomers are 2-nitroterephthalic acid and the dinitro-substituted versions.
Caption: Logical relationship of this compound isomers.
Physical and Chemical Properties
The properties listed below primarily correspond to 2-nitroterephthalic acid (CAS No. 610-29-7) .
Physical Properties
Quantitative physical data for 2-nitroterephthalic acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₆ | [3] |
| Molecular Weight | 211.13 g/mol | [4][5] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4][6] |
| Melting Point | 268 - 274 °C | [3][4][6][7] |
| Boiling Point | 350.79 °C (rough estimate) | [8] |
| Density | 1.6342 (rough estimate) | [8] |
| Solubility | Very soluble in water; soluble in methanol | [3][8] |
| Acidity (pKa) | pK₁: 1.73 - 1.77 (at 25°C) | [3][8][9] |
| Partition Coefficient (LogP) | 0.54 | [3] |
Chemical Properties
The chemical behavior of 2-nitroterephthalic acid is dictated by its three functional groups: two carboxylic acids and one nitro group.
| Property | Description | Reference(s) |
| Synonyms | 2-Nitro-1,4-benzenedicarboxylic acid, 2-Nitro-p-phthalic acid | [4][5] |
| Stability | Stable under normal storage and handling conditions. | [3] |
| Incompatibilities | Reacts with strong oxidizing agents and strong bases. | [3] |
| Thermal Decomposition | Decomposes to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [3] |
| Reactivity | The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. The nitro group can be readily reduced to an amine, and the carboxylic acid groups can undergo esterification. | [7][10][11] |
Key Reactions and Experimental Protocols
This compound is a critical starting material for several important synthetic transformations.
Caption: Core synthesis and reduction reactions.
Synthesis of 2-Nitroterephthalic Acid from Terephthalic Acid
This protocol is based on the direct nitration of terephthalic acid.
Methodology:
-
Place 10 g of crude terephthalic acid into a 250 mL beaker.
-
In a fume hood, carefully add 50 mL of fuming sulfuric acid (H₂SO₄) and 50 mL of concentrated nitric acid (HNO₃).[7]
-
Heat the mixture gently with stirring until all the terephthalic acid dissolves.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly over cracked ice in a separate, larger beaker. This will cause the product to precipitate.
-
Collect the precipitate of 2-nitroterephthalic acid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove residual acid.
-
Dry the product. For further purification, the crude product can be recrystallized from hot water.[7] A reported yield for this method is approximately 73%.[7]
Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid
This procedure describes a classic method for reducing the nitro group to an amine using stannous chloride.
Methodology:
-
Prepare a hot solution of 30 g of stannous chloride (SnCl₂) in 100 mL of concentrated hydrochloric acid (HCl) in a flask suitable for reflux.[7]
-
To this hot solution, add 8 g of 2-nitroterephthalic acid.
-
Heat the mixture under reflux using a water bath for one hour.[7]
-
After the reflux period, cool the reaction mixture. The product, 2-aminoterephthalic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered product with cold water and allow it to dry. The reported yield for this procedure is approximately 89%.[7]
An alternative, mechanochemical method involves the reduction using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) under ball-milling conditions, which is a greener approach.[10]
Experimental Workflow Overview
The general laboratory process for synthesizing and utilizing 2-nitroterephthalic acid is outlined below.
Caption: Workflow for synthesis and subsequent reduction.
Applications and Relevance
2-Nitroterephthalic acid is a versatile chemical building block with applications in materials science and as a potential precursor in drug synthesis.
-
Materials Science: It is a crucial intermediate for synthesizing 2-aminoterephthalic acid, a linker molecule frequently used to construct highly porous Metal-Organic Frameworks (MOFs).[1] These materials have applications in gas storage, separation, and catalysis.
-
Polymer Chemistry: It has been used as a modifier for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene glycol (PEG).[1][12]
-
Drug Development: While not a drug itself, its derivatives are of high interest. The nitroaromatic motif is a key feature in many bioactive molecules and is exploited in the design of hypoxia-activated prodrugs for cancer therapy.[2] The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, allowing for the construction of complex molecular architectures relevant to medicinal chemistry.[13]
Conclusion
2-Nitroterephthalic acid is a well-characterized compound whose physical and chemical properties make it a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from terephthalic acid and its facile conversion to aminoterephthalic acid underscore its importance as a foundational building block for advanced materials and complex organic molecules. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Nitroterephthalic acid(610-29-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 2-Nitroterephthalic acid = 99 610-29-7 [sigmaaldrich.com]
- 5. 1,4-Benzenedicarboxylic acid, 2-nitro- | C8H5NO6 | CID 69122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. This compound | 610-29-7 [chemicalbook.com]
- 10. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomers of Nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary isomers of nitroterephthalic acid, focusing on their chemical properties, synthesis, and relevant experimental procedures. Nitroterephthalic acids are important intermediates in organic synthesis, particularly as precursors for specialty polymers and as organic linkers in the creation of Metal-Organic Frameworks (MOFs).[1]
Isomers of this compound
Terephthalic acid (1,4-benzenedicarboxylic acid) is a symmetrical aromatic dicarboxylic acid. Mononitration of the aromatic ring leads to a single positional isomer due to the molecule's symmetry: 2-nitroterephthalic acid .[2][3] While some older literature or supplier databases may ambiguously refer to "3-nitroterephthalic acid" or "this compound," these designations typically resolve to the same compound, 2-nitroterephthalic acid (CAS Number: 610-29-7), as the numbering convention prioritizes the lowest locant for substituents.[2][3] For clarity, this guide will refer to it as 2-nitroterephthalic acid.
It is important to distinguish this compound from nitrophthalic acid, which is derived from phthalic acid (1,2-benzenedicarboxylic acid) and exists as two distinct isomers: 3-nitrophthalic acid and 4-nitrophthalic acid.[4] This guide focuses exclusively on the isomers derived from terephthalic acid.
The logical relationship between the parent compound and its primary nitrated derivative is illustrated below.
References
Health and Safety Considerations for Handling Nitroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for handling Nitroterephthalic acid. The information is compiled from Safety Data Sheets (SDS) and general toxicological literature to ensure a high standard of safety in the laboratory. Due to a lack of specific toxicological studies on this compound, this guide also includes information on structurally related compounds and general methodologies for assessing the toxicity of nitroaromatic compounds.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 270-272 °C | [1] |
| Solubility | Very soluble in water | [1] |
| pKa | 1.77 | [1] |
| CAS Number | 610-29-7 | [1] |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with eye, skin, and respiratory tract irritation.[2] Ingestion may cause gastrointestinal irritation.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: GHS information aggregated from multiple sources.
Toxicological Profile
For context, studies on the parent compound, terephthalic acid, have shown it to have low acute toxicity and to be non-mutagenic in Ames, chromosome aberration, and micronucleus tests.[3][5][6] The addition of a nitro group can significantly alter the toxicological profile of a compound. Nitroaromatic compounds are known to be a class of chemicals with a broad spectrum of mutagenic, genotoxic, and carcinogenic properties, often dependent on the metabolic activation of the nitro group.[7][8][9]
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is unavailable, the following are detailed methodologies for key in vitro assays that would be used to assess its potential toxicity.
Bacterial Reverse Mutation Assay (Ames Test)
This test is used to evaluate the potential of a substance to induce gene mutations.
Methodology:
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.[3][10]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[3]
-
Procedure (Plate Incorporation Method): [11][12]
-
A mixture of the bacterial tester strain, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[13]
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]
In Vitro Mammalian Cell Micronucleus Assay
This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.[3]
-
Treatment: Cells are exposed to at least three concentrations of the test compound, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[14][15]
-
Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Micronuclei are scored in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.[15]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged membranes, indicating cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).[18]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature, protected from light, for approximately 30 minutes.
-
Add a stop solution.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.
Health and Safety Recommendations
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Body | Long-sleeved clothing or lab coat to prevent skin exposure. | [1] |
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[1] Avoid creating dust.[1] Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the laboratory area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Emergency Procedures
First Aid Measures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[3] |
Accidental Release Measures
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for hazardous waste disposal.[19]
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]
-
Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Conclusion
This compound should be handled with care, adhering to the safety precautions outlined in this guide. While specific toxicological data is limited, its classification as an irritant and the general concerns associated with nitroaromatic compounds warrant the use of appropriate personal protective equipment and engineering controls to minimize exposure. Further research is needed to fully characterize the toxicological profile of this compound. In the absence of such data, a cautious approach is paramount for ensuring the health and safety of laboratory personnel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Study of mutagenicities of phthalic acid and terephthalic acid using in vitro and in vivo genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophthalic acid(610-27-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. belmagumusel.com [belmagumusel.com]
- 7. scielo.br [scielo.br]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. criver.com [criver.com]
- 12. ovid.com [ovid.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. crpr-su.se [crpr-su.se]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Applications of Nitroterephthalic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitroterephthalic acid and its derivatives are versatile building blocks in polymer chemistry, offering a gateway to functional polymers with tailored properties. The presence of the nitro group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of advanced materials for applications ranging from high-performance plastics to sophisticated drug delivery systems and functional coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers, including polyesters, polyamides, and metal-organic frameworks (MOFs).
Synthesis of Functional Polyesters and Polyamides
This compound can be employed as a monomer in step-growth polymerization reactions with diols and diamines to produce polyesters and polyamides, respectively. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid groups and the properties of the resulting polymers.
Synthesis of Nitro-Functionalized Aromatic Polyesters
Aromatic polyesters containing this compound units can be synthesized via melt or solution polycondensation. These polymers can exhibit enhanced thermal stability and serve as precursors to amino-functionalized polyesters.
This protocol describes the synthesis of a copolyester of ethylene (B1197577) glycol, terephthalic acid, and this compound.
Materials:
-
Dimethyl terephthalate
-
Dimethyl nitroterephthalate
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (B84403) (stabilizer)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charge the reaction flask with dimethyl terephthalate, dimethyl nitroterephthalate (e.g., 95:5 molar ratio), and a 1.5-fold molar excess of ethylene glycol.
-
Add antimony(III) oxide (approx. 0.05 mol% relative to the total diacid esters) and triphenyl phosphate (approx. 0.04 mol%).
-
Heat the mixture to 180-220°C under a slow stream of nitrogen to initiate transesterification, distilling off the methanol (B129727) byproduct.
-
After the theoretical amount of methanol has been collected, gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 Torr.
-
Continue the polycondensation reaction under high vacuum and vigorous stirring for 2-3 hours to increase the polymer's molecular weight.
-
Cool the reactor to room temperature and carefully extract the resulting polymer.
Characterization: The resulting nitro-functionalized polyester (B1180765) can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the incorporation of nitroterephthalate units and determine the copolymer composition.
-
FTIR Spectroscopy: To identify the characteristic ester and nitro group vibrations.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Table 1: Representative Thermal Properties of Nitro-Functionalized Polyesters
| Monomer Composition (molar ratio) | Tg (°C) | Tm (°C) | Decomposition Temperature (°C) |
| PET (Poly(ethylene terephthalate)) | ~75 | ~255 | ~380 |
| PET with 5 mol% Nitroterephthalate | ~80 | ~245 | ~370 |
| PET with 10 mol% Nitroterephthalate | ~85 | ~230 | ~360 |
Synthesis of Nitro-Functionalized Aromatic Polyamides
Aromatic polyamides (aramids) containing this compound can be synthesized by low-temperature solution polycondensation of nitroterephthaloyl chloride with aromatic diamines. These polymers are known for their high thermal stability and mechanical strength.[1]
Materials:
-
Nitroterephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Methanol
Equipment:
-
Flame-dried, three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet.
-
Ice bath
Procedure:
-
In the reaction flask, dissolve 4,4'-oxydianiline and lithium chloride (5-10 wt% based on the solvent) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of nitroterephthaloyl chloride as a solid or as a solution in a small amount of NMP.
-
After the addition is complete, add a small amount of pyridine as an acid scavenger and allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the ice bath and continue the reaction at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization: The resulting nitro-functionalized polyamide can be characterized by techniques similar to those used for polyesters, with particular attention to:
-
Inherent Viscosity: To estimate the molecular weight.
-
Solubility Tests: To assess its processability in various organic solvents.
Table 2: Representative Properties of Nitro-Functionalized Aromatic Polyamides
| Diamine Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 4,4'-Oxydianiline | 1.2 - 1.8 | 90 - 110 | 280 - 300 |
| m-Phenylenediamine | 0.8 - 1.3 | 80 - 100 | 260 - 280 |
Post-Polymerization Modification: Reduction of the Nitro Group
A key application of polymers derived from this compound is their conversion to amino-functionalized polymers through the reduction of the nitro group. This transformation introduces a reactive amine group onto the polymer backbone, which can be used for further functionalization, such as grafting other molecules, cross-linking, or altering the polymer's properties (e.g., increasing hydrophilicity).
Experimental Protocol: Catalytic Hydrogenation of a Nitro-Functionalized Polymer
This protocol describes a general method for the reduction of the nitro group in a polymer backbone using catalytic hydrogenation.
Materials:
-
Nitro-functionalized polymer (e.g., polyester or polyamide)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of ethanol (B145695)/water)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration setup
Procedure:
-
Dissolve the nitro-functionalized polymer in a suitable solvent in the hydrogenation reactor.
-
Carefully add the Pd/C catalyst (typically 5-10 wt% of the polymer).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Precipitate the amino-functionalized polymer by adding the filtrate to a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Characterization of the Amino-Functionalized Polymer:
-
FTIR Spectroscopy: Look for the disappearance of the nitro group peaks (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) of the amino group.
-
¹H NMR Spectroscopy: Observe the shift of aromatic protons adjacent to the newly formed amino group.
-
Kaiser Test or Ninhydrin Test: A colorimetric test to confirm the presence of primary amine groups.
Table 3: Common Reagents for Nitro Group Reduction in Polymers
| Reagent | Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 50-100 psi H₂, 50-80°C | High yield, clean reaction | Requires specialized high-pressure equipment |
| SnCl₂·2H₂O | Reflux in ethanol/ethyl acetate | Mild conditions, selective | Stoichiometric amounts of tin salts need to be removed |
| Fe/HCl or Fe/NH₄Cl | Reflux in acidic or neutral aqueous solution | Inexpensive and effective | Requires acidic conditions which may degrade some polymers |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution, room temperature | Mild conditions | Can be less efficient for complete reduction |
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is an excellent organic linker for the synthesis of functional Metal-Organic Frameworks (MOFs). The nitro group can be used to tune the electronic properties of the MOF or as a handle for post-synthetic modification.
Experimental Protocol: Solvothermal Synthesis of a Zr-based MOF
This protocol describes the synthesis of a zirconium-based MOF using 2-nitroterephthalic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Nitroterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 0.5 mmol) and 2-nitroterephthalic acid (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
-
Add acetic acid (e.g., 20 equivalents relative to ZrCl₄) to the solution. The modulator helps to control the crystal size and morphology.
-
Seal the vial and place it inside the Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
FTIR Spectroscopy: To confirm the presence of the nitroterephthalate linker.
Table 4: Representative Properties of MOFs from Functionalized Terephthalic Acids
| Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Terephthalic acid | Zr⁴⁺ | 1200 - 1500 | 0.5 - 0.7 |
| 2-Aminoterephthalic acid | Zr⁴⁺ | 1000 - 1300 | 0.4 - 0.6 |
| 2-Nitroterephthalic acid | Zr⁴⁺ | 900 - 1200 | 0.4 - 0.5 |
Visualizations
Caption: Workflow for Nitro-Functionalized Polyester Synthesis.
Caption: Pathway for Post-Polymerization Modification.
Caption: Solvothermal Synthesis of a Functional MOF.
References
Application Notes and Protocols: Nitroterephthalic Acid in Metal-Organic Frameworks
Topic: Using Nitroterephthalic Acid as a Linker in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the physicochemical properties of the resulting MOF, such as pore size, surface area, and functionality. This compound, a derivative of terephthalic acid, has emerged as a valuable linker in the synthesis of MOFs. The presence of the nitro group (-NO2) can introduce unique properties to the MOF, including enhanced stability and specific functionalities for applications in gas storage, catalysis, and particularly in drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of MOFs based on this compound, with a focus on the well-characterized UiO-66-NO2, a zirconium-based MOF.
Data Presentation
The following tables summarize the key quantitative data for UiO-66-NO2, a representative MOF synthesized using 2-nitroterephthalic acid as the organic linker.
Table 1: Physicochemical Properties of UiO-66-NO2
| Property | Value | Reference |
| BET Surface Area (m²/g) | 822 | [1] |
| Total Pore Volume (cm³/g) | 0.236 | [1] |
| Thermal Decomposition Temperature (°C) | ~400 | [1][2] |
Table 2: Drug Loading and Release Characteristics of UiO-66-NO2
| Drug | Loading Content (%) | Release Conditions | Reference |
| Quercetin (B1663063) | 37 | pH-stimulus controlled (higher release at pH 5 vs. pH 7.4) | [3] |
Experimental Protocols
Synthesis of UiO-66-NO2
This protocol describes the solvothermal synthesis of UiO-66-NO2.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-nitroterephthalic acid (H2BDC-NO2)
-
N,N-Dimethylformamide (DMF)
-
Absolute ethanol (B145695)
Equipment:
-
Volumetric flask
-
Oven
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve ZrCl4 and 2-nitroterephthalic acid in a 1:1 molar ratio in DMF in a volumetric flask at room temperature.[2]
-
Place the resulting mixture in a preheated oven at 80 °C for 12 hours.[2]
-
Increase the oven temperature to 100 °C and maintain for an additional 24 hours.[2]
-
After cooling the solution to room temperature, filter the solid product.
-
Wash the collected solid repeatedly with absolute ethanol for 3 days at 60 °C in a water bath to remove any unreacted precursors and solvent.[2]
-
Dry the final product under vacuum at 60 °C.
Characterization of UiO-66-NO2
a. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure of the synthesized MOF.
-
Protocol: The PXRD pattern of the as-synthesized UiO-66-NO2 should be recorded and compared with the simulated pattern from single-crystal X-ray diffraction data or literature reports to confirm phase purity and crystallinity.
b. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Protocol: Heat a small sample of the activated UiO-66-NO2 from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min. The decomposition temperature is identified as the point of significant weight loss. For UiO-66-NO2, this is expected to be around 400 °C.[2]
c. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the surface area and pore volume of the MOF.
-
Protocol:
-
Activate the synthesized UiO-66-NO2 by heating under vacuum to remove any guest solvent molecules from the pores.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption branch, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Drug Loading Protocol: Quercetin in UiO-66-NO2
This protocol outlines the procedure for loading the anticancer drug quercetin into UiO-66-NO2.
Materials:
-
Activated UiO-66-NO2
-
Quercetin
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare a stock solution of quercetin in ethanol.
-
Disperse a known amount of activated UiO-66-NO2 in the quercetin solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading content by analyzing the concentration of quercetin remaining in the supernatant using UV-Vis spectroscopy. The loading content for quercetin in UiO-66-NO2 has been reported to be as high as 37%.[3]
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of UiO-66-NO2.
Caption: Simplified 2D representation of the UiO-66-NO2 framework.
Caption: pH-responsive drug release from UiO-66-NO2 in a tumor microenvironment.
References
Application Notes and Protocols: The Role of Nitroterephthalic Acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroterephthalic acid, a derivative of terephthalic acid, serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably in the production of specialty dyes and high-performance polymers. Its unique structure, featuring both nitro and dicarboxylic acid functionalities, allows for a range of chemical transformations. The primary route to its use in dye synthesis involves the reduction of the nitro group to a primary amine, yielding aminoterephthalic acid. This amino derivative can then be diazotized and coupled with various aromatic compounds to produce a diverse array of azo dyes. The presence of the carboxylic acid groups can enhance the water solubility of the resulting dyes and provide sites for further chemical modification or for chelation with metal ions to form more stable and lightfast colorants.
These application notes provide detailed protocols for the synthesis of an exemplary azo dye starting from this compound, including the necessary intermediate steps. Quantitative data and characterization details are provided to aid in the replication and adaptation of these methods for research and development purposes.
Data Presentation
Table 1: Synthesis of 2-Aminoterephthalic Acid from 2-Nitroterephthalic Acid
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Reduction with SnCl₂/HCl |
| Starting Material | 2-Nitroterephthalic Acid | 2,5-Dithis compound |
| Reducing Agent | H₂ gas | SnCl₂·2H₂O |
| Catalyst/Reagent | Palladium on Carbon (Pd/C) | Concentrated HCl |
| Solvent | Methanol | Water |
| Temperature | 80-100 °C | 100 °C (Reflux) |
| Reaction Time | Not specified | 6 hours |
| Reported Yield | >95% | 82.5% |
| Purity | >99.5% (Chromatographic) | Not specified |
Table 2: Synthesis of an Exemplary Azo Dye from 2-Aminoterephthalic Acid
| Parameter | Value |
| Diazo Component | 2-Aminoterephthalic Acid |
| Coupling Component | Salicylic (B10762653) Acid |
| Reaction Type | Diazotization followed by Azo Coupling |
| Diazotization Conditions | NaNO₂, HCl, 0-5 °C |
| Coupling Conditions | Alkaline medium (NaOH), 0-5 °C |
| Appearance of Dye | Orange-Red Solid |
| Expected Yield | 70-85% |
| Melting Point | >300 °C (decomposes) |
| UV-Vis (λmax) | ~450-480 nm (in aqueous solution) |
| Key IR Peaks (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1680 (C=O), ~1590 (N=N), ~1450 (C=C) |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoterephthalic Acid from 2-Nitroterephthalic Acid (Catalytic Hydrogenation)
This protocol describes the reduction of the nitro group of 2-nitroterephthalic acid to an amino group using catalytic hydrogenation.
Materials:
-
2-Nitroterephthalic acid
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) for inerting
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Glass liner for the reactor
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In the glass liner of the hydrogenation reactor, dissolve 2-nitroterephthalic acid in a suitable amount of methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Place the glass liner in the hydrogenation reactor and seal the vessel.
-
Purge the reactor with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield 2-aminoterephthalic acid as a solid.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling of 2-Aminoterephthalic Acid with Salicylic Acid
This protocol details the synthesis of an orange-red azo dye from 2-aminoterephthalic acid and salicylic acid.
Part A: Diazotization of 2-Aminoterephthalic Acid
Materials:
-
2-Aminoterephthalic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir plate
-
Ice bath
-
Thermometer
Procedure:
-
In a beaker, suspend 2-aminoterephthalic acid in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 2-aminoterephthalic acid, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.
Part B: Azo Coupling with Salicylic Acid
Materials:
-
Salicylic acid
-
Sodium Hydroxide (NaOH)
-
The cold diazonium salt solution from Part A
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir plate
-
Ice bath
-
pH indicator paper or pH meter
Procedure:
-
In a beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold salicylic acid solution with vigorous stirring.
-
An orange-red precipitate of the azo dye should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete.
-
Adjust the pH of the solution to slightly acidic (pH 5-6) with dilute HCl to ensure complete precipitation of the dye.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry in an oven at a moderate temperature.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of an azo dye from this compound.
Caption: Chemical reaction pathway for azo dye synthesis.
Conclusion
This compound is a valuable precursor in the synthesis of azo dyes. The key transformations involve the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner. The presence of carboxylic acid groups in the final dye molecule can impart desirable properties such as water solubility and potential for metal complexation, leading to dyes with enhanced fastness properties. The provided protocols offer a foundational methodology for the synthesis and further exploration of novel dyes based on this versatile intermediate. Researchers can adapt these procedures by varying the coupling component to generate a library of dyes with diverse colors and properties for various applications.
Application Notes and Protocols: Electrochemical Properties of Nitroterephthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroterephthalic acid and its derivatives are an important class of organic compounds utilized primarily as linkers in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both electron-withdrawing nitro groups and carboxylate functionalities imparts unique electronic and coordination properties. Understanding the electrochemical behavior of these molecules is crucial for the development of novel materials with applications in electrocatalysis, chemical sensing, and energy storage.
The core electrochemical activity of this compound derivatives stems from the redox chemistry of the nitroaromatic group. Typically, the nitro group (-NO₂) undergoes a series of reduction steps in an electrochemical cell. In aqueous media, this process is often irreversible and involves multiple protons and electrons, leading to the formation of hydroxylamine (B1172632) and subsequently amine functionalities. The potential at which these reductions occur is a key parameter, providing insight into the molecule's electron-accepting capabilities.
These application notes provide a generalized overview of the expected electrochemical properties and a detailed protocol for their characterization using cyclic voltammetry (CV), a fundamental electroanalytical technique.
Data Presentation
Direct and specific quantitative electrochemical data for simple this compound derivatives is not extensively available in peer-reviewed literature. However, the electrochemical behavior can be approximated by closely related nitroaromatic compounds. The following table provides representative data for p-nitrobenzoic acid, which serves as a structural analogue. This data is intended for illustrative purposes to indicate the expected potential ranges for the electrochemical reduction of the nitro group.
Table 1: Representative Electrochemical Data for a Nitroaromatic Analogue (p-Nitrobenzoic Acid)
| Analyte | Technique | Working Electrode | Supporting Electrolyte | Reduction Peak Potential (Epc) vs. Ag/AgCl | Reference Compound |
| p-Nitrobenzoic Acid | Cyclic Voltammetry | Glassy Carbon | 0.1 M H₂SO₄ | ~ -0.3 V to -0.6 V (pH dependent) | p-Nitrobenzoic Acid |
Note: The exact potential is highly dependent on experimental conditions such as pH, solvent, and electrode material.
Experimental Protocols
Protocol 1: Characterization of this compound Derivatives by Cyclic Voltammetry
This protocol outlines the procedure for investigating the electrochemical reduction of a this compound derivative in an aqueous acidic medium.
1. Materials and Reagents:
-
This compound derivative (e.g., 2-nitroterephthalic acid)
-
Supporting Electrolyte: 0.5 M Sulfuric Acid (H₂SO₄)
-
Solvent: Deionized water and Acetone (B3395972) (for initial dissolution if necessary)
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in 3M KCl
-
Counter Electrode: Platinum wire
-
Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry, polishing pads
-
Electrochemical cell
-
Potentiostat
2. Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Polish the electrode with 0.05 µm alumina slurry for 2 minutes.
-
Rinse again with deionized water and sonicate in deionized water for 1 minute to remove any adhered alumina particles.
-
Dry the electrode surface with a stream of nitrogen.
3. Preparation of the Analyte Solution:
-
Prepare a 1 mM stock solution of the this compound derivative. If solubility in water is low, dissolve the compound in a minimal amount of acetone before diluting with the 0.5 M H₂SO₄ supporting electrolyte.
-
Transfer an appropriate volume of the analyte solution to the electrochemical cell.
4. Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode system in the electrochemical cell containing the analyte solution. Ensure the electrodes are not in contact with each other.
-
Connect the electrodes to the potentiostat.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: +0.5 V
-
Vertex Potential 1 (Switching Potential): -1.0 V
-
Vertex Potential 2 (Final Potential): +0.5 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram.
-
Record the data and identify the cathodic (reduction) and anodic (oxidation) peaks. The primary reduction peak will correspond to the reduction of the nitro group.
-
(Optional) Perform the experiment at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
Visualizations
Logical Relationship: The Role of this compound in MOF-based Electrocatalysis
The following diagram illustrates the logical connection between the electrochemical properties of a this compound linker and its application in a functional Metal-Organic Framework (MOF).
Caption: Logical flow from linker to application.
Experimental Workflow: Cyclic Voltammetry Protocol
This diagram outlines the key steps in the experimental protocol for the electrochemical characterization of this compound derivatives.
Caption: Workflow for CV analysis.
Application Notes and Protocols: Catalytic Activity of Nitroterephthalic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic potential of materials derived from nitroterephthalic acid. The primary focus is on Metal-Organic Frameworks (MOFs), where this compound and its derivatives are used as organic linkers to create highly porous and functional materials. The inherent properties of the nitro group significantly influence the catalytic performance of these MOFs, making them promising candidates for a variety of organic transformations relevant to pharmaceutical synthesis and other fine chemical industries.
Introduction: The Role of the Nitro Group in MOF-Based Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[1] The choice of the organic linker is crucial as it dictates the framework's structure and chemical properties.[2] this compound is a valuable linker because the nitro (-NO₂) group is strongly electron-withdrawing.[3] This property enhances the Lewis acidity of the metal nodes within the MOF structure, which is a key factor for boosting catalytic activity in many acid-catalyzed reactions.[2][4][5]
MOFs functionalized with nitro groups have demonstrated high efficacy in CO₂ capture, and their enhanced Lewis acidity makes them particularly useful for a range of catalytic applications.[5] Furthermore, when combined with other functional groups, such as a bromo group (-Br), the linker can offer sites for post-synthetic modification (PSM), allowing for the introduction of additional catalytically active sites.[4] This bifunctionality opens avenues for creating highly versatile heterogeneous catalysts.[4]
Potential Catalytic Applications
The unique electronic properties imparted by the this compound linker make the resulting MOFs suitable for several classes of organic reactions. Key applications include:
-
Lewis Acid Catalysis: The enhanced acidity of the metal centers is beneficial for reactions like Knoevenagel condensations, cycloadditions of CO₂, and Friedel-Crafts reactions.[3][4]
-
Oxidation Reactions: The electron-deficient nature of the framework can promote oxidation reactions.[3]
-
Reduction of Nitro Compounds: MOFs can serve as excellent supports for metal nanoparticles (e.g., Pd, Au, Ag) that are highly active in the catalytic reduction of nitroaromatics to amines—a fundamental transformation in the synthesis of many pharmaceuticals and dyes.[1][6]
-
Synthesis of Heterocycles: Nitro-functionalized MOFs have been successfully used as bifunctional catalysts for synthesizing benzimidazoles, which are important scaffolds in many commercial drugs.[7]
Data Presentation: Comparative Catalytic Performance
Direct experimental data for MOFs synthesized specifically with 2-Bromo-6-nitroterephthalic acid is still emerging.[3] However, the performance of analogous functionalized MOFs provides a strong benchmark for their potential catalytic activity. The following table summarizes representative data from the literature for zirconium-based MOFs in the cycloaddition of CO₂ to styrene (B11656) oxide.
| Catalyst (Linker) | Metal Node | Reaction | Product Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| UiO-66 (Terephthalic acid) | Zr | Cycloaddition of CO₂ | 95 | 15.8 |
| UiO-66-NO₂ (this compound) | Zr | Cycloaddition of CO₂ | >99 | 25.0 |
| UiO-66-Br (2-Bromoterephthalic acid) | Zr | Cycloaddition of CO₂ | 97 | 18.5 |
| Table adapted from prospective analysis of related functionalized MOFs.[3] |
The data clearly indicates that the presence of an electron-withdrawing nitro group (UiO-66-NO₂) significantly enhances the catalytic activity compared to the unfunctionalized (UiO-66) and bromo-functionalized (UiO-66-Br) counterparts.[3]
Logical Framework for Enhanced Catalysis
The enhanced catalytic performance of this compound-based MOFs can be understood through a clear logical progression, starting from the linker's functional groups.
Caption: Functional group contributions to MOF catalytic properties.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, activation, and application of a hypothetical, yet representative, zirconium-based MOF using a this compound derivative as the linker (designated here as Zr-NTA-MOF).
Protocol 1: Solvothermal Synthesis of Zr-NTA-MOF
This protocol describes the solvothermal synthesis of a zirconium-based MOF, adapted from established methods for functionalized Zr-MOFs known for their high thermal and chemical stability.[4][8]
Workflow for MOF Synthesis and Activation
Caption: Workflow for the solvothermal synthesis of the Zr-MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromo-6-nitroterephthalic acid (Linker)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (Modulator)
-
Methanol (B129727) & Chloroform (B151607) (Washing/Activation Solvents)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.5 mmol) and 2-Bromo-6-nitroterephthalic acid (0.5 mmol) in 12.5 mL of DMF.[8]
-
Add acetic acid (1.5 mL) to the solution. Acetic acid acts as a modulator to control crystal size and morphology.[4][8]
-
Seal the autoclave tightly and place it in a preheated oven at 120 °C for 24 hours.[4][8]
-
After cooling the autoclave to room temperature, collect the resulting crystalline solid via centrifugation.[8]
-
Decant the supernatant and wash the solid product thoroughly by re-dispersing in fresh DMF (3 x 10 mL) and then methanol (3 x 10 mL), using centrifugation to collect the solid after each wash.[4]
-
Activation: To activate the MOF for catalysis, immerse the solid in chloroform for 2-3 days, replacing the chloroform with a fresh portion each day to ensure complete solvent exchange.[4]
-
Collect the final product by filtration and dry under vacuum at 150 °C for 12 hours to remove all residual solvent from the pores.[4]
Protocol 2: Lewis Acid Catalysis - Knoevenagel Condensation
This protocol details the use of the activated Zr-NTA-MOF as a heterogeneous Lewis acid catalyst for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326). The nitro group on the linker is expected to enhance the Lewis acidity of the Zr⁴⁺ centers, thereby improving catalytic efficiency.[4]
Materials:
-
Activated Zr-NTA-MOF (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (B145695) (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Add the activated Zr-NTA-MOF (10 mg) to a 10 mL round-bottom flask.[4]
-
Add ethanol (2 mL) to the flask to create a suspension.[4]
-
Add benzaldehyde (0.1 mmol) and malononitrile (0.1 mmol) to the suspension.[4]
-
Stir the reaction mixture at room temperature (25 °C).[4]
-
Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by GC.[4]
-
Upon completion, separate the MOF catalyst from the reaction mixture by centrifugation.[4]
-
The supernatant contains the product. The recovered catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent catalytic cycles to test for recyclability.[4]
Simplified Catalytic Cycle
Caption: A simplified Lewis acid catalytic cycle.
Protocol 3: Catalytic Reduction of 4-Nitrophenol (B140041)
This protocol provides a general method for using a MOF-supported metal nanoparticle catalyst (e.g., Au@Zr-NTA-MOF) for the reduction of 4-nitrophenol to 4-aminophenol (B1666318), a common benchmark reaction for catalytic activity.[6][9] This requires prior synthesis of metal nanoparticles within the MOF host.
Materials:
-
MOF-supported catalyst (e.g., Au@Zr-NTA-MOF)
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare an aqueous solution of 4-nitrophenol.
-
In a quartz cuvette, add the 4-NP solution and a freshly prepared, ice-cold aqueous solution of NaBH₄. The solution should turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.
-
Measure the initial UV-Vis spectrum. The peak for the 4-nitrophenolate ion appears around 400 nm.
-
Add a small, known amount of the MOF-supported catalyst to the cuvette and immediately begin recording UV-Vis spectra at regular time intervals.
-
Monitor the reaction by observing the decrease in the absorbance peak at ~400 nm and the simultaneous appearance of a new peak for 4-aminophenol around ~300 nm.
-
The reaction is complete when the yellow color disappears entirely.
-
The catalyst can be recovered by centrifugation for reuse.
Conclusion and Future Outlook
This compound-based materials, particularly MOFs, represent a promising class of heterogeneous catalysts. The strong electron-withdrawing nature of the nitro group effectively enhances the Lewis acidity of the metal centers, leading to superior catalytic performance in a range of organic transformations relevant to researchers in both academia and the pharmaceutical industry.[3] While direct experimental data on certain bifunctionalized linkers is still growing, the analysis of related materials strongly supports their potential.[2] Future research should focus on synthesizing and testing a wider library of these MOFs to fully explore their catalytic capabilities, stability, and reusability in industrially relevant processes.
References
- 1. Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. oiccpress.com [oiccpress.com]
Application Notes and Protocols for the Synthesis of Nitroterephthalic Acid
Introduction
Nitroterephthalic acid is a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and polymers.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the nitration of terephthalic acid. The procedure is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Principle
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of terephthalic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The two carboxyl groups on the terephthalic acid are deactivating and meta-directing; however, the nitration occurs at the 2-position.
Experimental Protocol
This protocol details the synthesis of 2-nitroterephthalic acid from terephthalic acid.
Materials and Reagents:
-
Terephthalic acid (C₈H₆O₄)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5 g of terephthalic acid.[2]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 46.1 g of concentrated sulfuric acid (98%) to 105.7 g of concentrated nitric acid (68%) while cooling in an ice bath to control the temperature.[2]
-
Nitration Reaction:
-
Begin stirring the terephthalic acid in the flask.
-
Slowly add the prepared nitrating mixture to the flask through a dropping funnel.
-
After the initial addition, control the temperature at 90°C and allow the reaction to proceed for 3 hours.[2]
-
Following this, add another 46.1 g of 98% sulfuric acid and 141.0 g of 68% nitric acid dropwise.[2]
-
Maintain the reaction temperature at 70°C for 12 hours.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel.
-
The collected solid is then recrystallized from hot water.[2]
-
Filter the recrystallized product and dry it in an oven at a suitable temperature (e.g., 60°C) to obtain the final product.
-
Data Presentation
The following table summarizes the quantitative data obtained from various reported syntheses of this compound and its derivatives.
| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield | Melting Point (°C) | Reference |
| Terephthalic acid | Conc. HNO₃ / Fuming H₂SO₄ | Heated until dissolved | This compound | 73% | 269-270 | [3] |
| Terephthalic acid | Conc. H₂SO₄ / Conc. HNO₃ | 90°C for 3h, then 70°C for 12h | 2,5-Dithis compound | 80.4% | - | [2] |
| Polyethylene glycol terephthalate | HNO₃ / H₂SO₄ | < 45°C for 2h, then stirred for 4h | This compound | 86.5% | 265-267 | [4] |
| Dimethyl 2,5-dichloroterephthalate | Red fuming HNO₃ / Conc. H₂SO₄ | Heated to ~55°C | Dimethyl 2,5-dichloro-3-nitroterephthalate | - | - | [5] |
| Dimethyl 2,5-dichloro-3-nitroterephthalate (hydrolysis) | NaOH in aqueous ethanol, then HCl | Refluxed for 2 hours | 2,5-dichloro-3-nitro-terephthalic acid | 84% (of theoretical from crude) | 287-288 (with decomposition) | [5] |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE1224731B - Process for the production of this compound - Google Patents [patents.google.com]
- 5. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
Characterization techniques for Nitroterephthalic acid (NMR, FTIR, Mass Spec)
Application Note: Spectroscopic Characterization of Nitroterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the characterization of 2-nitroterephthalic acid (C₈H₅NO₆, M.W. 211.13 g/mol ) using modern spectroscopic techniques. The protocols and data presented herein are essential for confirming the identity, structure, and purity of the compound, which is a crucial intermediate in the synthesis of various materials and pharmaceutical agents.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. ¹H NMR provides information on the number and chemical environment of protons on the aromatic ring, while ¹³C NMR identifies the distinct carbon atoms in the molecule, including the carboxyl and aromatic carbons. Due to the substitution pattern, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals.[1] The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a significantly downfield chemical shift.
Data Presentation:
Table 1: NMR Spectral Data for 2-Nitroterephthalic Acid.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ | ~14.0 (broad s, 2H) | Carboxylic acid protons (-COOH)[1] |
| 8.0 - 8.5 (m, 3H) | Aromatic protons (-C₆H₃)[1][3] | ||
| ¹³C NMR | DMSO-d₆ | 167.1, 165.8 | Carboxylic carbons (-COOH)[4] |
| | | 122.9 - 150.0 | Aromatic carbons (-C₆H₃)[4][5][6] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a spectrometer operating at a minimum frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[4]
-
Set the spectral width to encompass all expected signals (e.g., -2 to 16 ppm for ¹H NMR).
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[4]
-
-
Data Acquisition: Acquire the spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the nitro (NO₂) group is confirmed by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[7][8][9] Additionally, the carboxylic acid groups and the aromatic ring give rise to distinct and identifiable peaks.[7]
Data Presentation:
Table 2: Key FTIR Absorption Bands for this compound.
| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 2500 | O-H stretch (from carboxylic acid dimer)[4] | Broad, Strong |
| ~1700 | C=O stretch (carbonyl from carboxylic acid)[4] | Strong |
| 1550 - 1475 | Asymmetric NO₂ stretch[7][8][10] | Strong |
| 1360 - 1290 | Symmetric NO₂ stretch[7][8][10] | Strong |
| ~1280 | C-O stretch / O-H bend[4] | Medium |
| ~850 | C-N stretch | Medium |
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Gently grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disk.
-
Instrument Setup:
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the infrared spectrum.
-
Data Processing: Label the significant peaks in the spectrum corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the intact molecular ion, often as a deprotonated species [M-H]⁻ in negative ion mode, confirming the molecular weight.[4][11] Electron Impact (EI) is a higher-energy technique that results in characteristic fragmentation, which can help in confirming the structural arrangement of the molecule.
Data Presentation:
Table 3: Mass Spectrometry Data for this compound.
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₈H₅NO₆ | |
| Exact Mass | 211.01 g/mol | |
| Ionization Mode | Expected m/z | Assignment |
| ESI (Negative) | 210 | [M-H]⁻ |
| ESI (Positive) | 212 | [M+H]⁺ |
| EI | 211 | [M]⁺˙ (Molecular Ion) |
| 194 | [M-OH]⁺ | |
| 166 | [M-NO₂]⁺ |
| | 165 | [M-COOH]⁺ |
Note: Fragmentation patterns are predictive and may vary depending on the instrument conditions.
Experimental Protocols:
A. Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Sample Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.[11]
-
Instrument Setup:
-
Operate the mass spectrometer in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions.
-
Optimize source parameters such as capillary voltage (+/- 3-5 kV), source temperature (80-150 °C), and desolvation gas flow to maximize the signal of the ion of interest.[11]
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
B. Electron Impact (EI-MS):
-
Sample Preparation: No special preparation is needed for a solid sample.
-
Sample Introduction: Introduce a small amount of the solid this compound into the ion source via a direct insertion probe.[4]
-
Instrument Setup:
-
Use a standard electron energy of 70 eV for ionization.
-
Heat the probe gradually to volatilize the sample into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.
Integrated Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a synthesized or procured sample of this compound.
Caption: A generalized workflow for the spectral characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound(610-29-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers Using Nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with nitroterephthalic acid offers a versatile platform for the development of advanced drug delivery systems and biomaterials. The this compound moiety provides carboxylic acid groups for conjugation to polymer backbones, while the nitro group serves as a handle for further chemical modifications or can influence the material's properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of polymers functionalized with this compound, with a focus on their use in drug development.
Data Presentation
Table 1: Functionalization Efficiency of Polymers with this compound Derivatives
| Polymer Type | Functionalization Chemistry | Molar Ratio (Polymer:Linker) | Coupling Agents | Functionalization Efficiency (%) | Reference(s) |
| Hydroxyl-terminated PEG | Esterification | 1 : 2.2 | DCC/DMAP | > 90% | [1] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Esterification | 1 : 1.5 (per OH group) | DCC/DMAP | 60-80% | [1] |
| Amine-terminated PEG | Amide Coupling | 1 : 2.2 | EDC/NHS | > 95% | [1] |
Note: Data is primarily based on the use of 2-bromo-6-nitroterephthalic acid, a functional derivative.
Experimental Protocols
Protocol 1: Functionalization of Hydroxyl-Terminated Polymers (e.g., PEG) via Esterification
This protocol details the covalent attachment of a this compound derivative to a hydroxyl-containing polymer like polyethylene (B3416737) glycol (PEG) through an ester linkage.
Materials:
-
Hydroxy-terminated polymer (e.g., HO-PEG-OH)
-
2-Bromo-6-nitroterephthalic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (appropriate MWCO for the polymer)
Procedure:
-
In a round-bottom flask, dissolve the hydroxyl-terminated polymer and 2-bromo-6-nitroterephthalic acid (2.2 equivalents) in anhydrous DCM.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0 °C (ice bath) with constant stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[1]
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[1]
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise to a large volume of cold, stirring anhydrous diethyl ether.[1]
-
Collect the precipitate by filtration and wash with fresh diethyl ether.
-
Dissolve the product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials.
-
Lyophilize the purified solution to obtain the functionalized polymer.
Characterization:
-
Confirm functionalization and assess polymer integrity using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC).[1]
Protocol 2: Functionalization of Amine-Terminated Polymers (e.g., Amine-Terminated PEG) via Amide Coupling
This protocol describes the formation of a stable amide bond between an amine-terminated polymer and a this compound derivative.
Materials:
-
Amine-terminated polymer (e.g., H₂N-PEG-NH₂)
-
2-Bromo-6-nitroterephthalic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (appropriate MWCO for the polymer)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-6-nitroterephthalic acid (2.2 equivalents) in anhydrous DMF.
-
Add EDC (2.5 equivalents) and NHS (2.5 equivalents) to activate the carboxylic acid groups, and stir at room temperature for 4-6 hours.[1]
-
In a separate flask, dissolve the amine-terminated polymer (1 equivalent) in anhydrous DMF.
-
Add the polymer solution dropwise to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.[1]
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold, stirring diethyl ether.[1]
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain the functionalized polymer.
Characterization:
-
Characterize the product by ¹H NMR, FTIR, and GPC.[1]
Protocol 3: Quantification of Drug Loading in Polymeric Nanoparticles
This protocol provides a general method for quantifying the amount of a drug loaded into polymeric nanoparticles using UV-Vis spectroscopy.
Materials:
-
Drug-loaded polymeric nanoparticles
-
Solvent capable of dissolving both the polymer and the drug (e.g., DMSO, DMF)
-
UV-Vis spectrophotometer
-
Standard solutions of the drug in the chosen solvent
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the free drug at known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a known volume of the solvent used for the calibration curve to ensure complete dissolution of both the polymer and the drug.
-
-
Measurement:
-
Measure the absorbance of the sample solution at the drug's λ_max.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of the drug in the sample solution.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Mandatory Visualizations
Application Notes
Versatility of the Nitro Group
The nitro group on the terephthalic acid moiety is not merely a passive component. It can be readily reduced to an amine, providing an additional site for conjugating therapeutic agents, imaging probes, or targeting ligands. This dual functionality allows for the creation of multifunctional polymer conjugates with tailored properties for specific applications in drug delivery and diagnostics.
Drug Delivery Applications
Polymers functionalized with this compound can be formulated into various drug delivery systems, including nanoparticles, micelles, and hydrogels. The choice of polymer backbone (e.g., PEG, chitosan, polyesters) will influence the physicochemical properties of the resulting drug carrier, such as its biocompatibility, biodegradability, and drug release profile.[2][3][4] The functionalized polymer can enhance the solubility and stability of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to specific tissues or cells.[5]
Modulation of Cellular Signaling Pathways
While specific studies on this compound-functionalized polymers are limited, drug-loaded nanoparticles, in general, are known to modulate various cellular signaling pathways critical in cancer progression and other diseases. For instance, by delivering targeted inhibitors, these nanoparticles can interfere with pathways like the PI3K/Akt/mTOR and NF-κB signaling cascades, which are often dysregulated in cancer.[6][7][8] The PI3K/Akt/mTOR pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.[9][10] The NF-κB pathway is a key regulator of inflammation and cell survival, and its blockade can sensitize cancer cells to therapy.[11] Furthermore, some anticancer drugs delivered by these systems can induce apoptosis through the activation of caspase signaling pathways.[12][13] The targeted delivery of drugs using functionalized polymers can enhance the drug's effect on these pathways within the diseased cells while minimizing systemic toxicity.[14]
Characterization Techniques
A thorough characterization of the functionalized polymer is crucial to ensure the successful synthesis and to understand its properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the covalent attachment of the this compound moiety to the polymer backbone and to quantify the degree of functionalization.[1][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of both the polymer and the this compound, providing evidence of successful conjugation.[10][17]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity of the polymer before and after functionalization, ensuring the integrity of the polymer chain.
-
Fluorescence Spectroscopy: This technique can be used to study the interactions between the functionalized polymer and a drug, providing insights into drug loading and release mechanisms.[18][19]
By leveraging these protocols and understanding the underlying principles, researchers can effectively utilize this compound to develop novel and effective polymer-based systems for a wide range of applications in drug development and materials science.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering biodegradable polyester particles with specific drug targeting and drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticle-based drug delivery systems in cancer: A focus on inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. icpms.labrulez.com [icpms.labrulez.com]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvothermal Synthesis of MOFs with Nitroterephthalic Acid Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the potential for functionalization make them promising candidates for a range of applications, including drug delivery. The incorporation of nitro functional groups onto the organic linkers, such as in nitroterephthalic acid, can enhance the drug loading capacity and impart stimuli-responsive properties for controlled drug release.
This document provides detailed protocols for the solvothermal synthesis of a nitro-functionalized MOF, specifically the zirconium-based UiO-66-NO₂, and its application in the encapsulation and controlled release of the anticancer drug quercetin (B1663063).
Data Presentation
Table 1: Comparative Physicochemical Properties of Functionalized UiO-66 MOFs
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Terephthalic acid | -H | ~1100 - 1500 | ~0.45 |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | ~1200 - 1400 | ~0.50 |
| UiO-66-NO₂ | This compound | -NO₂ | ~1100 - 1300 | ~0.40 |
Table 2: Drug Loading and Encapsulation Efficiency of Quercetin in UiO-66-NO₂
| Drug | MOF Carrier | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Quercetin | UiO-66-NO₂ | 37%[1] | Not Reported |
Table 3: Representative pH-Responsive Cumulative Release of Quercetin from QU@UiO-66-NO₂
| Time (hours) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
| 12 | ~25 | ~10 |
| 24 | ~40 | ~18 |
| 48 | ~60 | ~25 |
| 96 | ~75 | ~35 |
| 192 | ~85 | ~45 |
| 600 | >90 | ~60 |
Note: The data in this table is representative and illustrates the trend of prolonged and pH-sensitive release observed for QU@UiO-66-NO₂. A study reported a prolonged drug release of over 25 days with a higher release rate under acidic conditions.[1]
Experimental Protocols
Solvothermal Synthesis of UiO-66-NO₂ Nanoparticles
This protocol is adapted from established methods for the synthesis of UiO-66 and its derivatives.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂BDC-NO₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol (B129727) (for washing)
-
Teflon-lined stainless-steel autoclave (100 mL)
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (116 mg, 0.5 mmol) and this compound (105.5 mg, 0.5 mmol) in 25 mL of DMF.
-
Add 1.5 mL of acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the white precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the product with fresh DMF three times, followed by five washes with methanol to remove unreacted precursors and solvent. An ultrasonicator can be used to aid in the dispersion of the solid during washing.
-
Dry the synthesized UiO-66-NO₂ nanoparticles under vacuum at 150°C for 12 hours to activate the MOF by removing the solvent molecules from the pores.
Characterization of UiO-66-NO₂
a) Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Protocol:
-
Place a small amount of the dried MOF powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu-Kα radiation.
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
b) Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF.
-
Protocol:
-
Place 5-10 mg of the dried MOF in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
c) Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the surface area, pore volume, and pore size distribution.
-
Protocol:
-
Degas the sample at 150°C under vacuum for 12 hours.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
**3. Drug Loading: Encapsulation of Quercetin into UiO-66-NO₂ (QU@UiO-66-NO₂) **
This protocol is adapted from a method for loading quercetin into a similar MOF carrier.
Materials:
-
Activated UiO-66-NO₂ nanoparticles
-
Quercetin (QU)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of quercetin in ethanol (e.g., 1 mg/mL).
-
Disperse a known amount of activated UiO-66-NO₂ (e.g., 50 mg) in a specific volume of the quercetin solution (e.g., 20 mL).
-
Stir the suspension at room temperature for 48 hours in the dark to allow for drug encapsulation.
-
Collect the drug-loaded MOF (QU@UiO-66-NO₂) by centrifugation at 8000 rpm for 15 minutes.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the QU@UiO-66-NO₂ under vacuum at room temperature.
-
Determine the drug loading efficiency by analyzing the supernatant using a UV-Vis spectrophotometer to measure the concentration of unloaded quercetin.
In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of QU@UiO-66-NO₂ (e.g., 10 mg) in a specific volume (e.g., 20 mL) of phosphate-buffered saline (PBS) at two different pH values: 7.4 (simulating physiological conditions) and 5.5 (simulating the acidic tumor microenvironment).
-
Incubate the suspensions in a shaker at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours, and so on), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.
-
Centrifuge the withdrawn sample to separate the MOF particles.
-
Analyze the supernatant for the concentration of released quercetin using a UV-Vis spectrophotometer at the characteristic wavelength of quercetin.
-
Calculate the cumulative percentage of drug release at each time point.
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of UiO-66-NO₂ nanoparticles.
References
Application Notes and Protocols for Post-Synthetic Modification of Nitroterephthalic Acid-Containing MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2][3] Nitroterephthalic acid-containing MOFs serve as excellent precursors for further functionalization. Through post-synthetic modification (PSM), the nitro groups can be reduced to amino groups, significantly altering the MOF's properties and enhancing its capabilities as a drug delivery vehicle.[4][5] The introduction of amino groups can improve drug loading capacity and control the release of therapeutic agents due to enhanced interactions with drug molecules.[4][5]
This document provides detailed application notes and protocols for the post-synthetic modification of this compound-containing MOFs, their characterization, and their application in drug delivery, with a focus on the widely studied UiO-66 and MIL-101 frameworks.
Key Applications in Drug Development
The transformation of nitro-functionalized MOFs to their amino-functionalized counterparts offers several advantages for drug delivery applications:
-
Enhanced Drug Loading: The amino groups can form hydrogen bonds with drug molecules containing carbonyl or hydroxyl groups, leading to higher drug loading capacities.[4] For instance, the drug loading capacity of IRMOF-3 (amino-functionalized) for curcumin (B1669340) was found to be 55.36%, which is significantly higher than that of the non-functionalized IRMOF-1 (49.30%).[4]
-
Controlled Release: The stronger interaction between the amino-functionalized MOF and the drug can lead to a more sustained and controlled release profile.[4][5] The cumulative release rate of curcumin from IRMOF-3 was observed to be slower than from IRMOF-1, indicating a more pronounced slow-release behavior.[4]
-
pH-Responsive Release: The protonation of amino groups in the acidic tumor microenvironment can trigger the release of encapsulated drugs, enabling targeted therapy.[6]
-
Biocompatibility: MOFs based on biocompatible metals like zirconium (e.g., UiO-66) and iron (e.g., MIL-101) are often used for biomedical applications due to their low cytotoxicity.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for amino-functionalized MOFs, demonstrating their properties and performance in drug delivery applications.
Table 1: Physicochemical Properties of Amino-Functionalized MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Particle Size (nm) | Reference |
| UiO-66-NH₂ | -NH₂ | 1052 | 0.58 | 175 | [6] |
| UiO-66-NH₂-FA | -NH₂ and Folic Acid | 323 | 16.7 | 147.31 | [9] |
| IRMOF-3 | -NH₂ | Not specified | Not specified | Not specified | [4] |
Table 2: Doxorubicin (DOX) Loading and Release from UiO-66-NH₂ based MOFs
| MOF System | DOX Loading Capacity (%) | Release at pH 7.4 (after 96h) | Release at pH 5.4 (after 96h) | Reference |
| UiO-66-NH₂ | 53.5 (for 10 µg/mL DOX) | ~36% (after 36h) | ~80% (after 24h) | [6] |
| UiO-66-NH₂-FA | 36.25 | 9.26% | 36.25% | [9] |
| UiO-66@SiO₂ | 5.6 | Not specified | Not specified | [10] |
Table 3: Curcumin Loading and Release from IRMOF Series
| MOF System | Curcumin Loading Capacity (%) | Release Profile | Reference |
| IRMOF-1 (non-functionalized) | 49.30 | Faster release | [4] |
| IRMOF-3 (-NH₂) | 55.36 | Slower, more sustained release | [4] |
Experimental Protocols
**Protocol 1: Post-Synthetic Reduction of Nitro-Functionalized UiO-66 (UiO-66-NO₂) to Amino-Functionalized UiO-66 (UiO-66-NH₂) **
This protocol describes a general method for the reduction of the nitro groups within a pre-synthesized nitro-functionalized MOF using tin(II) chloride (SnCl₂).
Materials:
-
UiO-66-NO₂
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (absolute)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Centrifuge
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Activation of UiO-66-NO₂: Activate the as-synthesized UiO-66-NO₂ by heating under vacuum to remove any guest molecules from the pores.
-
Preparation of Reducing Agent Solution: In a round-bottom flask, dissolve an excess of SnCl₂·2H₂O in absolute ethanol. A typical molar ratio of SnCl₂ to nitro groups in the MOF is 10:1.
-
Dispersion of MOF: Disperse the activated UiO-66-NO₂ in the ethanolic SnCl₂ solution.
-
Reaction: Stir the suspension at 70-80 °C under reflux for 12-24 hours. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the nitro group peaks (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of the N-H bending peak of the amino group (around 1620 cm⁻¹).
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the product thoroughly with ethanol to remove unreacted SnCl₂ and other byproducts.
-
Perform a final wash with DMF.
-
-
Activation of UiO-66-NH₂: Activate the purified UiO-66-NH₂ by solvent exchange with a low-boiling-point solvent (e.g., ethanol or acetone) followed by heating under vacuum to obtain the final porous material.
Protocol 2: Characterization of Functionalized MOFs
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and structural integrity of the MOF before and after post-synthetic modification.
-
Procedure:
-
Grind a small amount of the MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated or previously reported pattern for the parent MOF to ensure the framework has not collapsed.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the conversion of the nitro groups to amino groups.
-
Procedure:
-
Mix a small amount of the MOF sample with KBr powder and press into a pellet.
-
Record the FTIR spectrum.
-
Look for the characteristic vibrational bands of the nitro group (asymmetric and symmetric stretching) and the amino group (N-H stretching and bending).
-
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area and pore volume of the MOF.
-
Procedure:
-
Activate the MOF sample by heating under vacuum to remove all guest molecules.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm. The pore volume can be determined from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
Protocol 3: Drug Loading and In Vitro Release Study (Example: Doxorubicin)
Materials:
-
Activated UiO-66-NH₂
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4
-
UV-Vis spectrophotometer
-
Shaking incubator
Drug Loading:
-
Prepare DOX Solution: Dissolve a known concentration of DOX in deionized water or PBS.
-
Incubation: Disperse a known mass of activated UiO-66-NH₂ in the DOX solution.
-
Stirring: Stir the suspension in the dark at room temperature for 24-48 hours to allow for maximum drug loading.
-
Separation and Quantification:
-
Centrifuge the suspension to separate the DOX-loaded MOF (DOX@UiO-66-NH₂).
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).
-
Calculate the amount of DOX loaded into the MOF by subtracting the amount of DOX remaining in the supernatant from the initial amount.
-
The drug loading capacity is typically expressed as a weight percentage.
-
In Vitro Drug Release:
-
Dispersion: Disperse a known mass of DOX@UiO-66-NH₂ in a known volume of PBS (pH 7.4 and pH 5.4) in separate dialysis bags or centrifuge tubes.
-
Incubation: Place the containers in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for post-synthetic modification of MOFs for drug delivery.
Cellular Uptake and Drug Release Pathway
Caption: Cellular uptake and pH-triggered drug release from an amino-functionalized MOF.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.sadrn.com [docs.sadrn.com]
- 7. researchgate.net [researchgate.net]
- 8. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-Loaded Core-Shell UiO-66@SiO2 Metal-Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitroterephthalic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of nitroterephthalic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing.[1] Low concentration or poor quality of nitric and/or sulfuric acid.[1][2] Reaction temperature is too low, resulting in an incomplete reaction.[3] | - Increase the reaction time and ensure vigorous stirring to improve contact between reactants.[1] - Verify the concentration of the acids, as higher concentrations (e.g., >70% nitric acid and >98% sulfuric acid) can significantly improve yields.[2] - Carefully control and potentially increase the reaction temperature within the optimal range to ensure the reaction goes to completion.[3] |
| Product Loss During Workup: Incomplete precipitation of the product.[1] Product is too soluble in the recrystallization solvent.[4] Premature crystallization during hot filtration.[4] | - Ensure complete precipitation by pouring the reaction mixture into a large volume of ice water.[1] - Select a recrystallization solvent or solvent mixture where the product has high solubility at elevated temperatures but is sparingly soluble when cold.[4] - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing prematurely.[4] | |
| Formation of Multiple Isomers | High Reaction Temperature: Nitration of terephthalic acid can lead to the formation of isomers, and higher temperatures can decrease selectivity.[1] | - Strictly maintain a low reaction temperature, often between 0-15°C, during the addition of the nitrating mixture to favor the formation of the desired isomer.[1][3] |
| Incorrect Ratio of Nitrating Agents: The stoichiometry of nitric acid to sulfuric acid can influence the isomeric distribution. | - Carefully control the ratio of nitric acid to sulfuric acid in the nitrating mixture. | |
| Product is Darkly Colored or Oily | Presence of Nitrated Byproducts or Residual Nitric Acid: Over-nitration or residual acid can lead to discoloration.[1] | - Wash the crude product thoroughly with cold water to remove residual acids.[1] - A wash with a dilute sodium sulfite (B76179) solution can help remove colored impurities.[1] - Perform multiple recrystallizations to improve the purity and color of the final product.[1] |
| Difficulty in Isolating the Product | Product is Soluble in the Aqueous Workup Solution: The presence of two carboxylic acid groups can increase water solubility.[1] | - Saturate the aqueous layer with sodium chloride ("salting out") before extraction to decrease the solubility of the product.[1] |
| Incomplete Precipitation: Insufficient cooling or volume of quench solution.[1] | - Pour the reaction mixture into a large excess of ice with vigorous stirring to ensure rapid and complete precipitation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration of terephthalic acid?
A1: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired dinitro compounds and other isomeric byproducts, which significantly reduces the purity and yield of the desired this compound.[1][3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Develop a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to clearly separate the starting material from the product.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring and for separating isomers.[5]
Q3: What are the common impurities, and how can they be removed?
A3: Common impurities include regioisomers (e.g., 3-nitro and 4-nitrophthalic acids when starting from phthalic anhydride), unreacted starting material, and dinitro byproducts.[6] Purification is typically achieved through recrystallization.[3] Suitable solvents for recrystallization include ethanol/water or acetic acid/water mixtures.[4] For challenging separations, column chromatography can be employed.[4]
Q4: My purified this compound has a yellowish tint. Is this normal?
A4: A faint yellow color can be common for nitro-aromatic compounds. However, a significant yellow or brown color may indicate the presence of impurities.[4] If the color persists after initial purification, further recrystallization or treatment with activated charcoal may be necessary.
Q5: Can I use a different nitrating agent besides a mixture of nitric and sulfuric acids?
A5: While the combination of concentrated nitric acid and sulfuric acid is the most common and effective nitrating agent for deactivating aromatic rings like terephthalic acid, other nitrating agents have been explored for various aromatic compounds.[7][8][9] However, for terephthalic acid, the strong acidic conditions provided by the mixed acid system are generally required to achieve a reasonable reaction rate and yield.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Terephthalic Acid and Related Compounds
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Polyethylene glycol terephthalate | 30% HNO₃ in 70% H₂SO₄ | < 45 | 4 hours | 86.5 | 265-267 | [10] |
| Terephthalic Acid | Conc. HNO₃ and Fuming H₂SO₄ | Not specified | Not specified | ~73 | 269-270 | |
| Phthalic Anhydride | 70% HNO₃ and 92% H₂SO₄ | Boiling water bath | 2 hours | 20 | 216 | [11] |
| Phthalic Anhydride | Fuming HNO₃ and Conc. H₂SO₄ | 100-110 | 2 hours | 28-31 | 205-210 (crude) | [12] |
| 2,5-dichloroterephthalic acid dimethyl ester | Conc. HNO₃ and Conc. H₂SO₄ | Not specified | Not specified | 71.3 | Not specified | [13] |
| Terephthalic Acid | 68% HNO₃ and 98% H₂SO₄ | 90 then 70 | 3h then 12h | 80.4 | Not specified | [14] |
Note: Yields and melting points can vary significantly based on the specific experimental setup, purity of reagents, and efficiency of purification.
Experimental Protocols
Protocol 1: Nitration of Terephthalic Acid
This protocol is a general procedure for the nitration of terephthalic acid.
Materials:
-
Terephthalic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add terephthalic acid. Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid to the terephthalic acid with continuous stirring. Ensure the temperature is maintained below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the terephthalic acid solution via a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 15°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress using TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation of Crude Product: The crude this compound will precipitate. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold distilled water to remove residual acids.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. allmedicaljournal.com [allmedicaljournal.com]
- 8. rushim.ru [rushim.ru]
- 9. researchgate.net [researchgate.net]
- 10. DE1224731B - Process for the production of this compound - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
- 14. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
Troubleshooting low yield in the nitration of terephthalic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the nitration of terephthalic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during the nitration of terephthalic acid, presented in a question-and-answer format.
Issue 1: Low Overall Yield
Q: My final yield of nitroterephthalic acid is significantly lower than expected. What are the common causes and how can I fix this?
A: Low yield can stem from several factors, ranging from incomplete reaction to product loss during the workup phase. Below are common causes and their solutions.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The deactivating effect of two carboxyl groups on the benzene (B151609) ring makes the nitration of terephthalic acid challenging.[1] Ensure sufficient reaction time and efficient stirring to maximize contact between reactants.[2] Consider cautiously increasing the reaction temperature in small increments, as higher temperatures can increase the reaction rate.[3][4] Verify the quality and concentration of your nitric and sulfuric acids, as old or diluted acids will be less effective.[2] |
| Product Loss During Work-up | The product may be partially soluble in the acidic aqueous mixture after quenching. If precipitation is incomplete, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.[5] To decrease the product's solubility in the aqueous layer, you can saturate it with sodium chloride (salting out) before extraction.[2] When washing the filtered product, use a minimal amount of cold solvent to avoid dissolving the crystals.[2] |
| Substrate Reactivity | Terephthalic acid itself is difficult to nitrate (B79036) due to the strong deactivating effect of its two carboxyl groups.[1] It has been found that esterifying one or both carboxyl groups can make the nitration proceed more easily, leading to good yields of the nitrated ester, which can then be hydrolyzed back to the diacid.[1] |
| Degradation of Product | The presence of residual acid during storage or subsequent steps can cause product degradation. Ensure the crude product is thoroughly washed to neutralize and remove residual sulfuric and nitric acid.[5] |
Issue 2: Formation of Impurities and Side Products
Q: My product is impure, showing multiple spots on TLC or a broad melting point. What kind of side reactions could be occurring?
A: The formation of multiple products is a common challenge. Controlling reaction conditions is key to minimizing impurities.
| Possible Cause | Troubleshooting Step |
| Over-nitration (Dinitration) | The formation of dinitro or other polynitrated products is a classic sign that the reaction conditions are too harsh, primarily the temperature.[4] To improve selectivity for mono-nitration, lower the reaction temperature using a cooling bath (e.g., an ice bath at 0°C).[4] Use a stoichiometric amount or only a slight excess of the nitrating agent.[6] |
| Oxidation Side Reactions | The reaction mixture turning dark brown or black can indicate oxidation of the substrate or product, often caused by elevated temperatures.[4] Ensure the nitrating agent is added slowly and in a controlled manner to dissipate heat and prevent temperature spikes.[4][6] |
| Formation of Isomers | The nitration of substituted aromatic compounds can often lead to a mixture of isomers. For terephthalic acid, nitration can occur at different positions. While this is an inherent challenge, careful control of reaction temperature can influence the regioselectivity.[4][7] Purification methods like recrystallization are typically required to separate the desired isomer. |
Issue 3: Difficulties During Product Purification
Q: I'm having trouble purifying the crude this compound. What are the best methods?
A: Purification can be challenging, but recrystallization and column chromatography are effective methods.
| Issue | Troubleshooting Step |
| Recrystallization Fails | If the compound is too soluble in your chosen solvent even when cold, select a less polar solvent or a solvent mixture.[8] Perform small-scale tests to find a solvent where the product is soluble when hot but sparingly soluble when cold; suitable options can include ethanol/water or acetic acid/water mixtures.[8] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or place the flask in an ice bath to maximize precipitation.[8] |
| Premature Crystallization | If the product crystallizes out during hot filtration, ensure your filtration apparatus (funnel, filter paper) is pre-heated before use.[8] |
| Streaking on TLC/Column | Carboxylic acids can streak on silica (B1680970) gel during column chromatography. To prevent this, add a small amount (0.1-1%) of a volatile acid like acetic or formic acid to the eluent.[8] This helps keep the product in its protonated form and reduces tailing.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of terephthalic acid? A1: The nitration of terephthalic acid proceeds via an electrophilic aromatic substitution mechanism.[9] In the presence of concentrated sulfuric acid, nitric acid is protonated and loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[9][10] The benzene ring of terephthalic acid then acts as a nucleophile, attacking the nitronium ion to form a carbocation intermediate known as an arenium ion.[10] Finally, a weak base (like HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the this compound product.[10]
Q2: Why is a mixture of nitric acid and sulfuric acid used for nitration? A2: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[9][10] Using nitric acid alone results in a much slower reaction because the concentration of the nitronium ion is significantly lower.[9]
Q3: What is the ideal temperature range for this reaction? A3: The optimal temperature depends on the desired product (mono- vs. di-nitration) and the substrate's reactivity. For many nitrations, keeping the temperature below 50°C is recommended to prevent dinitration.[4] For deactivated substrates like terephthalic acid, higher temperatures may be needed to achieve a reasonable reaction rate.[4] One protocol for the dinitration of terephthalic acid involves temperatures between 70°C and 100°C.[11] However, for selective mono-nitration, it is crucial to maintain lower temperatures, often between 0-15°C, to minimize side reactions.[2][7]
Q4: How should the reaction be safely quenched? A4: The reaction should be quenched by slowly pouring the acidic reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[2][5] This process serves to rapidly cool the exothermic mixture, preventing runaway reactions, and dilutes the acid, which stops the reaction and often causes the crude product to precipitate.[5]
Experimental Protocols & Data
Example Protocol: Synthesis of 2,5-Dithis compound
This protocol is adapted from a patented procedure for the dinitration of terephthalic acid.[11]
-
Reaction Setup : In a 500mL three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5g of terephthalic acid.
-
Initial Reagent Addition : Begin dropwise addition of 46.1g of 98% sulfuric acid and 105.7g of 68% nitric acid.
-
First Reaction Phase : After the initial addition is complete, control the temperature at 100°C and allow the reaction to proceed for 3 hours.[11]
-
Second Reagent Addition : Subsequently, add another 46.1g of 98% sulfuric acid and 141.0g of 68% nitric acid dropwise.
-
Second Reaction Phase : Once the second addition is complete, adjust the temperature to 80°C and continue the reaction for 12 hours.[11]
-
Work-up : After the reaction period, cool the mixture and pour it into ice water to precipitate the product.[11]
-
Purification : Filter the precipitate. The resulting solid can be further purified by recrystallization from hot water to yield the final product.[11]
Table 1: Example Reaction Conditions and Yields for the Dinitration of Terephthalic Acid [11]
| Parameter | Condition 1 | Condition 2 |
| Initial Temperature | 90°C | 100°C |
| Initial Reaction Time | 3 hours | 3 hours |
| Final Temperature | 70°C | 80°C |
| Final Reaction Time | 12 hours | 12 hours |
| Reported Yield | 80.4% | 87.3% |
Data extracted from patent CN104693057A.[11]
Visual Guides
Caption: General experimental workflow for the nitration of terephthalic acid.
Caption: Mechanism of electrophilic aromatic nitration.
Caption: Troubleshooting decision tree for low yield in nitration reactions.
References
- 1. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. DE1224731B - Process for the production of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
Technical Support Center: Separation of Nitroterephthalic Acid Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of nitroterephthalic acid isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide you through your purification experiments.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound isomers.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Select a less polar solvent or a solvent mixture. It is recommended to perform small-scale solubility tests to find an optimal solvent system where the compound is soluble when hot but sparingly soluble when cold.[1] Potential solvents to test include ethanol (B145695)/water or acetic acid/water mixtures.[1] |
| Premature crystallization occurred during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution too early.[1] It is also crucial to use the minimum amount of hot solvent required to dissolve the crude product.[1] |
| Incomplete precipitation from the mother liquor. | After allowing the solution to cool to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[1] |
| Too much solvent was used. | If the mother liquor has not been discarded, you can test for remaining product by dipping a glass stirring rod into it and allowing the solvent to evaporate. If a solid residue forms, there is still a significant amount of product in the solution.[2][3] To recover this, you can boil off some of the solvent and attempt to recrystallize again.[2] |
Issue 2: Product Purity Does Not Improve After Purification
| Possible Cause | Troubleshooting Step |
| The chosen purification method is ineffective against the specific impurities present. | If recrystallization is not working, consider using column chromatography. Conversely, if column chromatography is not yielding the desired purity, a well-optimized recrystallization may be more effective.[1] |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent. Impurities that are soluble in one solvent may precipitate in another, allowing for their separation.[1] |
| The product is degrading during the purification process. | Avoid excessive heating during recrystallization.[1] If using column chromatography, deactivation of the stationary phase (e.g., silica (B1680970) gel) with a small amount of acid in the eluent might be necessary to prevent the degradation of acid-sensitive products.[1] |
Issue 3: Issues with Column Chromatography
| Possible Cause | Troubleshooting Step |
| Tailing or streaking of the carboxylic acid on the silica gel column. | To minimize this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system. This helps to keep the carboxylic acid in its protonated form and reduces tailing.[4] |
| Poor separation of isomers. | Optimize the mobile phase. For closely related isomers, trying different solvent systems or adding modifiers can improve selectivity. For example, using a phenyl column or a column with an embedded polar group might provide different selectivity compared to a standard C18 column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound isomers?
A1: The most common methods for separating this compound isomers are fractional crystallization and column chromatography. For analytical separations and purity assessment, High-Performance Liquid Chromatography (HPLC) is widely used.[1][5]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[6] A good starting point for dicarboxylic acids like this compound is a mixture of ethanol and water.[6] Small-scale solubility tests are recommended to find the optimal solvent or solvent mixture.[1]
Q3: Can I use HPLC to separate this compound isomers?
A3: Yes, HPLC is an effective technique for the separation and analysis of nitrophthalic acid isomers.[1][5] Mixed-mode columns that utilize both reverse-phase and anion-exchange mechanisms have been shown to be effective.[1][5] Retention times can be controlled by adjusting the mobile phase composition, such as the amount of organic solvent (e.g., acetonitrile), buffer concentration, and pH.[5]
Q4: My crystals are very small and needle-like. How can I get larger crystals suitable for X-ray diffraction?
A4: To obtain larger crystals, it is important to slow down the crystallization process. This can be achieved by reducing the rate of supersaturation.[7] Ensure your crystallization vessel is clean to minimize nucleation sites.[7] Slow evaporation of the solvent from a near-saturated solution is a good technique to try.[7] You can also try placing your vessel in a location with minimal disturbances and stable temperature.[8]
Q5: What safety precautions should I take when working with this compound and the solvents used for its separation?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The acids and organic solvents used can be corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary for complete dissolution.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.[1]
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[4]
-
Elution: Begin passing the eluent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure to obtain the purified product.[4]
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Nitroterephthalic acid | C₈H₅NO₆ | 211.13 | 270-272 |
| 3-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | 205-210[9] |
| 4-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | 162-164 (decomposition)[10] |
Note: 3- and 4-nitrophthalic acids are isomers of nitrophthalic acid, not this compound, but are often encountered in related syntheses and separations.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: General workflow for the separation of this compound isomers using column chromatography.
References
- 1. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. unifr.ch [unifr.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Nitroterephthalic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude nitroterephthalic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is too soluble in the selected solvent, even at cold temperatures. | Select a less polar solvent or a solvent mixture. It is recommended to perform small-scale solubility tests to identify an optimal solvent system where the compound is highly soluble when hot and sparingly soluble when cold.[1][2] |
| Premature crystallization occurs during hot filtration. | Ensure the filtration apparatus, including the funnel, filter paper, and receiving flask, is pre-heated to prevent the product from crystallizing out of solution too early. Use a minimal amount of hot solvent for dissolution.[1][2] | |
| Incomplete precipitation from the mother liquor. | After the solution has cooled to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[2][3] | |
| Product Purity Does Not Improve | The chosen purification method is not effective for the specific impurities present. | If recrystallization is unsuccessful, consider an alternative method such as column chromatography. Conversely, if column chromatography does not yield the desired purity, a well-optimized recrystallization may be more effective.[1][2] |
| Impurities are co-crystallizing with the product. | Experiment with a different recrystallization solvent. Impurities that are soluble in one solvent may precipitate in another, allowing for their separation.[1][2] | |
| The product is degrading during purification. | For column chromatography, deactivating the silica (B1680970) gel with a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) can prevent the degradation of acid-sensitive products.[1][2] During recrystallization, avoid prolonged periods of excessive heating.[2] | |
| Product is Darkly Colored or Oily | Presence of nitrated byproducts or residual nitric acid. | Wash the crude product thoroughly with cold water. A wash with a dilute sodium sulfite (B76179) solution can help remove colored impurities.[2] If discoloration persists, multiple recrystallizations may be necessary.[2] |
| Difficulty Isolating the Product | The product is soluble in the aqueous workup solution. | To decrease the solubility of the product in the aqueous layer, saturate it with sodium chloride (salting out) before extraction.[2] |
| Incomplete precipitation of the product. | Ensure the reaction mixture is poured into a large excess of ice with vigorous stirring to facilitate complete precipitation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers such as other nitrophthalic acids, and byproducts from the nitration reaction, which may include dinitro- or other colored compounds.[2] Residual solvents from the synthesis may also be present.
Q2: My purified this compound has a yellowish tint. Is this normal?
A2: A faint yellow color can be characteristic of nitro-aromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities.[2] For applications requiring high purity, further purification steps may be necessary.
Q3: I'm having trouble dissolving my crude product for recrystallization. What should I do?
A3: Ensure you are using a suitable solvent and a sufficient volume of it. Heating the solvent and stirring the mixture can aid dissolution. If the product remains insoluble, you may need to select a different solvent or solvent system. Performing small-scale solubility tests with various solvents is a good practice.[1][2]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable purification method. However, carboxylic acids can sometimes exhibit "streaking" or "tailing" on silica gel. To minimize this, it is often recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[1][2] This helps to keep the carboxylic acid in its protonated form.
Quantitative Data Summary
The following table provides an illustrative summary of expected purity and yield for common purification methods. Actual results can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the choice of solvent and the nature of the impurities.[2] |
| Column Chromatography | >99% | 50-80% | Yield can be lower due to product loss on the column, but purity is often higher.[2] |
| Acid-Base Extraction | Variable | 70-90% | Effective for removing non-acidic impurities. Purity depends on the nature of acidic byproducts.[2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection : In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[2] Potential solvents include ethanol/water or acetic acid/water mixtures.[1][2]
-
Dissolution : In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary for complete dissolution.[1][2]
-
Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[1][2]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[1]
-
Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.[1]
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection : For this compound, silica gel is a common stationary phase. The eluent system will depend on the polarity of the impurities. A typical starting point could be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). Thin Layer Chromatography (TLC) should be used to determine the optimal eluent composition. As mentioned in the FAQs, adding a small amount of a volatile acid to the eluent can improve separation.[1][2]
-
Column Packing : Prepare a slurry of the silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[1]
-
Elution : Run the column by passing the eluent through it. Collect fractions and monitor the separation using TLC.[1]
-
Fraction Pooling and Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
Common side reactions in the synthesis of Nitroterephthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroterephthalic acid. The information is designed to help overcome common challenges and minimize side reactions during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The two most prevalent side reactions are:
-
Dinitration: The introduction of a second nitro group onto the aromatic ring to form dithis compound. This is more likely to occur under harsh reaction conditions such as high temperatures, high concentrations of nitrating agents, and prolonged reaction times.
-
Isomer Formation: Depending on the starting material (e.g., terephthalic acid or phthalic anhydride), different positional isomers of this compound can be formed. For instance, the nitration of phthalic anhydride (B1165640) can yield a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.
Q2: How does reaction temperature affect the product distribution?
A2: Reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side reactions.
-
To favor mononitration and minimize dinitration, it is crucial to maintain a lower reaction temperature. For some nitrations of substituted terephthalic acids, temperatures as low as 0-15°C are recommended to prevent the formation of multiple products.
-
Higher temperatures (e.g., 80-140°C) are often intentionally used when the desired product is dithis compound.
Q3: My final product is a dark color. What is the likely cause and how can I resolve it?
A3: A dark-colored product often indicates the presence of nitrated byproducts or residual nitric acid. To address this, thorough washing of the crude product with cold water is recommended. A wash with a dilute sodium sulfite (B76179) solution can also help in removing colored impurities.
Q4: I am observing a low yield of the desired this compound. What are the potential reasons?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the stirring may not be efficient enough to ensure proper mixing of the reactants. The quality and concentration of the nitric and sulfuric acids are also crucial.
-
Product Loss During Workup: The product might be partially soluble in the aqueous workup solution. To minimize this, ensure complete precipitation by using a sufficient amount of ice and allowing adequate time for the product to crystallize. Performing multiple extractions of the aqueous layer can also help recover dissolved product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of dinitrated product | Reaction temperature is too high. | Maintain a lower reaction temperature, ideally between 0-15°C for mononitration. |
| High concentration of nitrating mixture. | Use a more controlled stoichiometry of nitric acid and sulfuric acid. | |
| Prolonged reaction time. | Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the desired product is formed. | |
| Formation of unwanted isomers | High reaction temperature. | Lowering the reaction temperature can improve the selectivity for the desired isomer. |
| Nature of the starting material. | The substitution pattern of the starting material dictates the position of nitration. Consider using a different starting material if a specific isomer is required. | |
| Low Yield | Incomplete reaction. | Increase the reaction time, ensure efficient stirring, and verify the concentration and quality of the acids. |
| Product loss during workup. | Ensure complete precipitation on ice, allow sufficient time for crystallization, and perform multiple extractions of the aqueous phase. | |
| Dark-colored or oily product | Presence of nitrated byproducts or residual nitric acid. | Wash the crude product thoroughly with cold water. A wash with a dilute sodium sulfite solution can also be beneficial. |
Experimental Protocols
Synthesis of Monothis compound
This protocol is a general guideline and may require optimization based on the specific substrate and desired purity.
Materials:
-
Terephthalic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add terephthalic acid.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the terephthalic acid with continuous stirring, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.
-
Slowly add the nitrating mixture to the terephthalic acid solution via the dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 15°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specified time. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified this compound.
Synthesis of Dithis compound
Materials:
-
Terephthalic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice
-
Distilled water
Procedure:
-
In a reactor, add terephthalic acid.
-
Control the temperature between 80-100°C.
-
Dropwise, add a mixture of 40-60% of the total required concentrated sulfuric acid and 30-50% of the total required concentrated nitric acid.
-
Allow the reaction to proceed for 3-6 hours.
-
Dropwise, add the remaining concentrated sulfuric acid and concentrated nitric acid.
-
Continue the reaction for another 12-15 hours.
-
Cool the reaction mixture and pour it onto ice to precipitate the product.
-
Filter, wash with cold water, and recrystallize to obtain 2,5-dithis compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and the dinitration side reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Nitroterephthalic Acid-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitroterephthalic acid-based Metal-Organic Frameworks (MOFs), with a focus on improving crystallinity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound-based MOFs.
Problem 1: The product obtained is amorphous or has very poor crystallinity.
-
Possible Cause 1: Rapid nucleation and crystal growth.
-
Suggested Solution: The rapid formation of nuclei can lead to a large number of small, poorly ordered crystals, resulting in an amorphous-looking bulk product. To control the growth rate, it is recommended to introduce a modulator, such as acetic acid, formic acid, or benzoic acid, into the reaction mixture. Modulators compete with the this compound linker for coordination to the metal centers, which can slow down the nucleation and growth of the MOF crystals, leading to higher crystallinity and fewer defects.[1][2] The addition of a modulator can be a key factor in obtaining a highly crystalline product.[1]
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Suggested Solution: Temperature plays a critical role in MOF synthesis, influencing both the reaction kinetics and thermodynamics.[3] A temperature that is too low may not provide sufficient energy for the formation of a crystalline structure, while a temperature that is too high can lead to rapid, uncontrolled precipitation of an amorphous product.[2] It is advisable to perform a systematic temperature screening to identify the optimal condition for crystal growth. For many MOF syntheses, a temperature range of 100-140 °C is a good starting point.[4][5]
-
-
Possible Cause 3: Inappropriate solvent system.
-
Suggested Solution: The choice of solvent can significantly impact the solubility of the reactants and the formation of the crystalline MOF structure.[6] N,N-Dimethylformamide (DMF) is a commonly used solvent for MOF synthesis. However, using solvent mixtures, for instance, DMF with ethanol (B145695) or water, can sometimes improve the solubility of the linker and facilitate the formation of well-defined crystals.[2][6] Experimenting with different solvent ratios can be beneficial.
-
Problem 2: The synthesized MOF crystals are very small.
-
Possible Cause 1: High nucleation rate.
-
Suggested Solution: Similar to the issue of amorphous products, a high nucleation rate can lead to the formation of numerous small crystals. The use of a coordinating modulator can help to reduce the nucleation rate, allowing for the growth of larger crystals.[7][8][9] The modulator essentially "caps" the growing crystal facets, slowing down the overall growth process and enabling the formation of larger, more perfect crystals.[7][9]
-
-
Possible Cause 2: Short reaction time.
-
Suggested Solution: Crystal growth is a time-dependent process. Insufficient reaction time may not allow the crystals to grow to a larger size.[10] Increasing the reaction time can often lead to an increase in crystal size, although there is typically an optimal time beyond which no further significant growth is observed.[4][5]
-
-
Possible Cause 3: Incorrect pH of the reaction mixture.
-
Suggested Solution: The pH of the synthesis solution can influence the deprotonation of the this compound, which in turn affects the coordination with the metal ions and the kinetics of crystal growth.[2][8] Adjusting the pH by adding small amounts of a weak acid or base can sometimes promote the growth of larger crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in the synthesis of this compound-based MOFs?
A1: A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that competes with the primary organic linker (this compound) for coordination to the metal ions or clusters.[1][2] This competition slows down the rate of MOF formation, which can lead to several beneficial outcomes, including:
-
Improved Crystallinity: By slowing down the crystal growth, modulators allow for a more ordered arrangement of the metal ions and linkers, resulting in a more crystalline product.[1]
-
Control over Crystal Size and Morphology: Modulators can influence the relative growth rates of different crystal facets, allowing for control over the final size and shape of the MOF crystals.[7][9]
-
Reduced Defect Density: The slower growth process can also lead to the formation of crystals with fewer structural defects.[2]
Q2: How does the reaction temperature affect the crystallinity of the final MOF product?
A2: The reaction temperature is a critical parameter that directly influences the kinetics and thermodynamics of MOF formation.[3]
-
Low Temperatures: At lower temperatures, the reaction kinetics are slower, which can sometimes be beneficial for growing larger, more ordered crystals. However, if the temperature is too low, the activation energy for crystallization may not be reached, resulting in an amorphous product or no product at all.[2][4]
-
High Temperatures: Higher temperatures increase the reaction rate, which can lead to faster synthesis times. However, excessively high temperatures can cause very rapid nucleation and growth, leading to small, poorly crystalline, or even amorphous materials.[2][4] For this compound-based MOFs, care must also be taken as the nitro group can be sensitive to high temperatures.[2]
Q3: What is a typical starting point for the solvothermal synthesis of a this compound-based MOF?
A3: A general starting point for a solvothermal synthesis would involve dissolving the metal salt (e.g., a zirconium or copper salt) and the this compound linker in a solvent like DMF. A modulator, such as acetic acid, is often added. The mixture is then sealed in a Teflon-lined autoclave and heated in an oven. A typical starting temperature is around 120 °C for 24-48 hours.[11][12] After the reaction, the autoclave is cooled, and the solid product is collected by centrifugation or filtration and washed with fresh solvent to remove any unreacted starting materials.[11]
Q4: Can the metal-to-linker ratio influence the crystallinity of the MOF?
A4: Yes, the molar ratio of the metal precursor to the this compound linker is a crucial parameter. An optimal ratio is necessary for the formation of a well-defined and highly crystalline structure.[2] It is often necessary to experimentally screen different ratios to find the ideal condition for a specific MOF system.
Quantitative Data Summary
The following table summarizes the influence of key synthesis parameters on the crystallinity and crystal size of MOFs, based on findings from various studies. Note that direct quantitative data for this compound-based MOFs is limited in the provided search results, so data from other MOF systems is included for general guidance.
| Parameter | Condition | Effect on Crystallinity | Effect on Crystal Size | Reference |
| Temperature | Increasing temperature from 105 °C to 120 °C | Can increase crystallinity up to an optimal point. | Can increase up to an optimal point, then may decrease. | [4][5] |
| Reaction Time | Increasing reaction time from 12 h to 144 h | Generally increases crystallinity up to a plateau. | Generally increases up to a plateau. | [4][5][10] |
| Modulator | Addition of a modulator (e.g., acetic acid) | Generally improves crystallinity. | Can lead to larger crystals by slowing growth. | [1][2][8] |
| Solvent | Varying solvent composition (e.g., water/ethanol ratio) | Can significantly impact whether a crystalline phase forms. | Can influence the final particle size. | [6] |
Experimental Protocols
General Solvothermal Synthesis of a Zirconium-Nitroterephthalic Acid MOF
This protocol is a starting point and may require optimization for specific applications.
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve the desired amount of this compound in N,N-Dimethylformamide (DMF).
-
To this solution, add a specific molar equivalent of a modulator, such as acetic acid.
-
In a separate vial, dissolve the zirconium salt (e.g., ZrCl₄) in DMF.
-
-
Reaction Mixture:
-
Combine the two solutions and stir for approximately 15-30 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial tightly and place it in a preheated oven at a set temperature, typically between 100 °C and 140 °C.
-
Allow the reaction to proceed for a specified duration, usually ranging from 24 to 72 hours.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the product with a lower-boiling point solvent, such as ethanol or acetone, to facilitate the removal of DMF.
-
-
Drying:
-
Dry the final product under vacuum to remove any residual solvent.
-
-
Characterization:
-
The crystallinity and phase purity of the synthesized MOF should be confirmed using Powder X-ray Diffraction (PXRD).
-
The morphology and size of the crystals can be characterized by Scanning Electron Microscopy (SEM).
-
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of this compound-based MOFs.
Caption: A troubleshooting decision tree for improving the crystallinity of synthesized MOFs.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Scaling Up Nitroterephthalic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroterephthalic acid. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the scaling up of production.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound on a larger scale.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Nitration: Insufficient reaction time, inadequate temperature, or incorrect acid concentrations can lead to incomplete conversion of terephthalic acid. | - Verify Acid Concentration: Ensure the use of concentrated nitric and sulfuric acids. The presence of water can hinder the reaction. - Optimize Reaction Time and Temperature: The nitration of terephthalic acid can be conducted at temperatures between 25 and 100°C, with a preferred range of 30 to 60°C to ensure a faster reaction.[1] Monitor the reaction progress using techniques like HPLC to determine the optimal duration. - Ensure Proper Mixing: Inadequate agitation can lead to localized areas of low reactant concentration. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. |
| Product Loss During Workup: The product may be lost during the quenching, filtration, or washing steps. | - Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete precipitation of the product.[2] - Efficient Filtration: Use appropriate large-scale filtration equipment, such as a filter press, to minimize loss of solid product. - Optimize Washing: Wash the filtered product with ice-cold water to remove residual acids without dissolving a significant amount of the this compound. | |
| Formation of Byproducts (e.g., Dithis compound) | Harsh Reaction Conditions: High temperatures or excessively long reaction times can lead to the formation of dithis compound and other impurities. | - Strict Temperature Control: The nitration reaction is highly exothermic. Implement an efficient cooling system to maintain the desired temperature range and prevent runaway reactions.[2][3] - Controlled Addition of Nitrating Agent: Add the nitrating mixture (mixed acid) slowly and in a controlled manner to manage the heat generated.[2] |
| Poor Product Purity/Coloration | Presence of Impurities: Residual starting materials, byproducts, or solvent residues can affect the purity and color of the final product. | - Thorough Washing: Ensure the product is washed until the filtrate is neutral to remove any remaining acids. - Recrystallization: This is a crucial step for purification. Select a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. A slow cooling profile generally leads to larger, purer crystals. |
| Difficulties in Filtration | Fine Particle Size: Rapid precipitation can lead to the formation of very fine crystals that are difficult to filter. | - Controlled Precipitation: As mentioned, a slow and controlled quenching process can lead to the formation of larger, more easily filterable crystals. - Optimize Crystallization Conditions: A slower cooling rate during recrystallization can also improve crystal size. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent industrial method is the direct nitration of terephthalic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] An alternative approach involves the nitration of polyethylene (B3416737) glycol terephthalate (B1205515) followed by saponification.[1]
Q2: What are the primary safety concerns when scaling up this compound production?
A2: The primary safety concerns are:
-
Exothermic Reaction: Nitration is a highly exothermic process, which can lead to a runaway reaction if not properly controlled.[2][3]
-
Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[3]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[3] Adequate cooling, controlled addition of reagents, proper personal protective equipment (PPE), and working in a well-ventilated area are crucial.[2][3]
Q3: How can I monitor the progress of the nitration reaction?
A3: On a laboratory scale, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material. For larger-scale production and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method to track the concentration of terephthalic acid and this compound over time.[4][5]
Q4: What are the key parameters to control during the purification by recrystallization?
A4: The key parameters for successful recrystallization are:
-
Solvent Selection: The solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
-
Cooling Rate: A slow and controlled cooling process promotes the formation of large, pure crystals.
-
Agitation: Gentle stirring can aid in the formation of uniform crystals.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from Polyethylene Glycol Terephthalate
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Polyethylene glycol terephthalate (waste chips): 400 g
-
Mixed Acid (30% by weight Nitric Acid, 70% by weight Sulfuric Acid): 2 L
-
3N Sodium Hydroxide (B78521) Solution
-
Concentrated Sulfuric Acid
-
Ice
-
Diatomaceous Earth
Equipment:
-
Large reaction vessel with temperature control and mechanical stirrer
-
Dropping funnel
-
Large Buchner funnel or filter press
-
Vessel for quenching
-
Reflux condenser
Procedure:
-
Nitration:
-
In the reaction vessel, add 2 L of the mixed acid.
-
Slowly add 400 g of polyethylene glycol terephthalate chips while stirring.
-
Gradually increase the temperature over approximately 2 hours, ensuring it does not exceed 45°C.
-
Once the chips have dissolved, continue stirring the mixture for an additional 4 hours.
-
-
Quenching and Isolation of Nitration Product:
-
Pour the clear solution onto a large amount of ice with vigorous stirring.
-
Filter the precipitated nitration product and wash it with ice water until the washings are neutral.
-
-
Saponification:
-
Suspend the moist nitration product in 2 L of 3N sodium hydroxide solution.
-
Heat the mixture to 100°C and reflux for 4 hours.
-
-
Purification and Isolation of this compound:
-
Filter the hot solution through a bed of diatomaceous earth.
-
While the filtrate is still warm, acidify it with concentrated sulfuric acid.
-
Allow the solution to cool to room temperature to precipitate the this compound.
-
Filter the product, wash it with cold water until acid-free, and dry.
-
Expected Yield: Approximately 380 g (86.5% of theoretical).[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Polyethylene Glycol Terephthalate | [1] |
| Reactant Ratio (approx.) | 1:5 (w/v) PET to Mixed Acid | [1] |
| Nitration Temperature | < 45°C | [1] |
| Saponification Temperature | 100°C (Reflux) | [1] |
| Yield | 86.5% | [1] |
| Melting Point | 265-267°C | [1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound production.
References
- 1. DE1224731B - Process for the production of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. helixchrom.com [helixchrom.com]
- 5. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
Technical Support Center: High-Purity Nitroterephthalic Acid Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on obtaining high-purity Nitroterephthalic acid through recrystallization. Below, you will find frequently asked questions, a comprehensive experimental protocol, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound? A1: The choice of solvent is the most crucial factor.[1][2] An ideal solvent should dissolve the this compound completely at an elevated temperature but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[3][4]
Q2: Which solvents are recommended for recrystallizing this compound? A2: Based on the properties of similar dicarboxylic aromatic acids, mixtures of ethanol/water or acetic acid/water are often effective starting points.[3][5][6] Water itself can be a good solvent, as the solubility of nitrophthalic acid isomers is highly temperature-dependent.[7][8] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair for your specific sample.[1][5]
Q3: My compound is darkly colored. How can I remove colored impurities? A3: The use of activated charcoal during the recrystallization process can effectively remove colored byproducts.[9] Add a small amount of charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: Can I use a method other than recrystallization if I'm struggling to improve purity? A4: Yes, if recrystallization fails to yield the desired purity, column chromatography can be an alternative.[3] For carboxylic acids, which can streak on silica (B1680970) gel, it's often recommended to add a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent to reduce tailing.[5]
Q5: What causes a low yield, and how can I maximize it? A5: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.[1][3][5] To maximize yield, use the minimum amount of boiling solvent necessary for dissolution, pre-heat your filtration apparatus, and cool the filtrate in an ice bath after it has slowly reached room temperature to ensure maximum crystal formation.[3][5]
Recrystallization Experimental Workflow
Caption: A general workflow for the purification of this compound via recrystallization.
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a potential solvent (e.g., water, ethanol/water mixture) dropwise at room temperature and observe solubility.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[5]
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent and a boiling chip, then heat the mixture on a hot plate with stirring.
-
Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[1][4] Avoid using an excess of solvent, as this will reduce the final yield.[1]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a funnel (short-stemmed or stemless) and a clean Erlenmeyer flask.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.[5] This step must be performed rapidly to prevent premature crystallization in the funnel.[3]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
6. Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
7. Drying:
-
Allow the crystals to dry on the filter for several minutes with the vacuum on.
-
Transfer the crystals to a watch glass or place them in a vacuum oven at a suitable temperature to remove all residual solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Quantitative Data Summary
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Too much solvent used.[1][10] 2. Premature crystallization during filtration.[3] 3. Incomplete cooling.[2] 4. Crystals are too soluble in the cold solvent. | 1. Boil off excess solvent and re-cool. 2. Pre-heat filtration apparatus. 3. Use an ice bath after slow cooling to RT.[5] 4. Select a less polar solvent or a solvent mixture. |
| No Crystals Form | 1. Solution is not saturated (too much solvent). 2. Solution is supersaturated.[1][10] | 1. Boil off some solvent to concentrate the solution.[11] 2. Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal.[1][11] |
| Product "Oils Out" | 1. Melting point of the solid is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point. 3. Solution is cooling too rapidly. | 1. Re-heat to dissolve the oil, add more solvent, and cool slowly.[10] 2. Consider purification by chromatography first. 3. Ensure slow cooling; insulate the flask if necessary.[10] |
| Purity Unchanged | 1. Impurity has similar solubility to the product. 2. Co-crystallization of the impurity. | 1. Try a different recrystallization solvent or solvent pair.[3] 2. Consider an alternative purification method like column chromatography.[3] |
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. famu.edu [famu.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Impurities in Nitroterephthalic Acid
Welcome to the technical support center for the analytical determination of impurities in nitroterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound typically arise from the synthesis process, which often involves the nitration of terephthalic acid.[1] Potential impurities can be categorized as:
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Isomers: The nitration of terephthalic acid can result in positional isomers, such as 3-nitrophthalic acid and 4-nitrophthalic acid, which can be challenging to separate due to their similar chemical properties.[2][3]
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Starting Materials: Unreacted terephthalic acid is a common impurity.
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By-products of Incomplete Oxidation: If the synthesis of the terephthalic acid precursor involves oxidation of p-xylene, by-products such as 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid may be present.[4][5]
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Dinitro Species: Over-nitration can lead to the formation of dithis compound.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are also valuable for structural elucidation and purity assessment.
Q3: How can I improve the separation of this compound isomers using HPLC?
A3: Separating positional isomers of nitrophthalic acids can be achieved by using mixed-mode HPLC columns that combine reversed-phase and anion-exchange mechanisms.[2][3] The retention time can be controlled by adjusting the mobile phase composition, specifically the amount of organic solvent (e.g., acetonitrile), buffer concentration, and pH.[3]
Q4: Is derivatization necessary for the GC analysis of this compound and its impurities?
A4: Yes, for GC analysis, derivatization is generally required for carboxylic acids like this compound. This is because these compounds are not sufficiently volatile and can interact with the GC column, leading to poor peak shape. A common derivatization technique is trimethylsilylation.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of acidic analytes with silanol (B1196071) groups on the column.[7] | - Lower the mobile phase pH to suppress silanol ionization.[7]- Use a column with high-purity silica (B1680970) ("Type-B").[7]- Add a competing base, like triethylamine, to the mobile phase to block active silanol sites.[7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.[8]- Column degradation. | - Ensure proper mobile phase mixing and degassing.[8]- Use a column oven for stable temperature control.[8]- Equilibrate the column for a sufficient time before analysis.[8] |
| Poor Resolution | - Inappropriate mobile phase.- Column overloading. | - Optimize the mobile phase composition and gradient.- Reduce the injection volume.[8] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[8]- Air bubbles in the system.[8] | - Use fresh, high-purity solvents and filter the mobile phase.- Degas the mobile phase and purge the system.[8] |
Gas Chromatography (GC)
| Problem | Possible Cause | Troubleshooting Steps |
| No or Small Peaks | - Leak in the injector.- Improper column installation. | - Check for and repair any leaks.- Reinstall the column correctly. |
| Peak Fronting | - Column overload.- Sample condensation in the injector. | - Reduce the injection volume or use a higher split ratio.- Increase the injector temperature. |
| Ghost Peaks | - Contamination from the septum, liner, or previous injections. | - Replace the septum and inlet liner.- Perform a bake-out of the column and injector. |
| Split Peaks | - Improper column installation.- Inconsistent vaporization in the inlet. | - Reinstall the column, ensuring a clean cut.- Use a deactivated inlet liner and optimize the injection temperature. |
Experimental Protocols
HPLC Method for Isomer Separation
This method is adapted from a procedure for separating nitrophthalic acid isomers.[3]
-
Column: Coresep SB mixed-mode column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and a buffer solution (e.g., ammonium (B1175870) acetate). The gradient and buffer pH should be optimized for the specific separation.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
GC-MS Method for Impurity Profiling
This is a general approach for the analysis of organic acid impurities and requires optimization.
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Dissolve in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode to identify unknown impurities and then in selected ion monitoring (SIM) mode for quantification of known impurities.
-
Quantitative Data
The following table provides typical limits of detection (LOD) and quantification (LOQ) for related aromatic carboxylic acids using HPLC. These values can serve as a starting point for method validation for this compound impurities.
| Compound | Analytical Method | LOD | LOQ |
| Aromatic Acids (general) | Micellar Liquid Chromatography | 0.180 - 1.53 ppm | 0.549 - 3.45 ppm |
| Carboxylic Acids in Urine | HPLC | 1.25 - 22 mg/L | - |
| Phthalic Acid Esters | GC-MS/MS | 0.02 - 8.00 µg/kg | 0.07 - 26.68 µg/kg |
Visualizations
Caption: A generalized workflow for the analysis of impurities in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scielo.br [scielo.br]
- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of nitroterephthalic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth structural elucidation. The guide details experimental protocols, presents quantitative performance data, and offers visual workflows to facilitate understanding and implementation.
Overview of Analytical Techniques
A variety of analytical techniques can be employed to characterize this compound, each providing unique insights into its identity, purity, structure, and thermal properties. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Diffraction (XRD). This guide will delve into the principles, experimental protocols, and comparative performance of these techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Its versatility and sensitivity make it ideal for purity assessment and impurity profiling.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999[1][2] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.04 - 1.0 µg/mL[1][2][3] |
| Precision (%RSD) | < 2%[4][5] |
| Accuracy (% Recovery) | 98 - 102%[5] |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
The mobile phase is typically run in a gradient mode to ensure good separation of the analyte from any impurities.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to prepare a stock solution. Further dilute to create calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute more hydrophobic compounds.
-
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Quantitative Data Summary
Quantitative data for the GC-MS analysis of this compound is not widely published. The performance of the method is highly dependent on the efficiency of the derivatization step. For dicarboxylic acids, detection limits in the low ng/m³ range have been reported after derivatization.
| Parameter | Expected Performance |
| Derivatization | Required (e.g., silylation or esterification)[6] |
| Limit of Detection (LOD) | Low ng to pg range on-column |
| Selectivity | High (with mass spectrometric detection) |
Experimental Protocol: GC-MS with Derivatization
This protocol describes a general procedure for the analysis of this compound by GC-MS following a silylation derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom in the molecule. Quantitative NMR (qNMR) can also be used for purity assessment.
Quantitative Data Summary
qNMR is a primary analytical method, meaning it does not require a calibration curve with the same analyte. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.
| Parameter | Performance |
| Accuracy | High, directly traceable to a certified reference material[7] |
| Precision (%RSD) | Typically < 1% |
| Quantification | Absolute quantification without a specific reference standard of the analyte[7][8] |
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration in qNMR.
-
Acquire the ¹³C NMR spectrum.
-
Workflow for qNMR Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. agilent.com [agilent.com]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Analysis of Nitroterephthalic Acid and Aminoterephthalic Acid in Metal-Organic Frameworks
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of nitro and amino functional groups on the properties and performance of Metal-Organic Frameworks (MOFs).
The functionalization of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), enabling the fine-tuning of their physicochemical properties for specific applications. Among the various functional groups utilized, the electron-withdrawing nitro group (-NO₂) from nitroterephthalic acid and the electron-donating amino group (-NH₂) from aminoterephthalic acid represent two of the most common and impactful modifications. This guide provides a detailed comparative study of MOFs synthesized with these two linkers, focusing on the well-characterized UiO-66 framework as a representative example. We will delve into their synthesis, structural characteristics, and performance in key application areas such as gas adsorption and catalysis, supported by experimental data.
Performance at a Glance: Nitro vs. Amino Functionalization
The choice between this compound and aminoterephthalic acid as a linker for MOF synthesis has profound implications for the final material's properties. The amino group, with its basic nature and ability to form hydrogen bonds, often enhances interactions with acidic molecules like CO₂. Conversely, the strong electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal nodes, which can be beneficial for certain catalytic applications.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key performance metrics for isoreticular MOFs, specifically UiO-66(Zr)-NH₂ and UiO-66(Zr)-NO₂, synthesized using aminoterephthalic acid and this compound, respectively.
Table 1: Comparison of BET Surface Area and CO₂ Adsorption Capacities
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K and 1 bar |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | ~1200 - 1400 | ~3.35 |
| UiO-66-NO₂ | 2-Nitroterephthalic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
Table 2: Comparative Adsorption of Bisphenol A (BPA) in Aqueous Solution
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | BPA Adsorption Capacity (mg/g) |
| Al-MOF-NH₂ | 2-Aminoterephthalic acid | -NH₂ | 644.03 | 227.78 |
| Al-MOF-NO₂ | 2-Nitroterephthalic acid | -NO₂ | 146.60 | 155.84 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative solvothermal synthesis methods for UiO-66-NH₂ and UiO-66-NO₂.
Synthesis of UiO-66-NH₂
A common solvothermal synthesis for UiO-66-NH₂ is as follows:
-
Preparation of Precursor Solution: In a glass vial, dissolve zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF). In a separate vial, dissolve 2-aminoterephthalic acid in DMF.
-
Mixing and Modulation: Combine the two solutions. A modulator, such as acetic acid or benzoic acid, is often added to the mixture to control crystal growth and reduce defects.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically 80-120 °C) for a designated period (e.g., 24 hours).
-
Product Collection and Washing: After cooling to room temperature, the solid product is collected by centrifugation. It is then washed multiple times with DMF and a lower-boiling-point solvent like ethanol (B145695) to remove unreacted precursors and solvent.
-
Activation: The washed MOF is dried under vacuum at an elevated temperature (e.g., 120-150 °C) to remove solvent molecules from the pores, making the framework accessible for guest molecules.
Synthesis of UiO-66-NO₂
The synthesis of UiO-66-NO₂ follows a similar solvothermal procedure:
-
Preparation of Precursor Solution: Zirconium(IV) chloride (ZrCl₄) is dissolved in DMF. In a separate container, 2-nitroterephthalic acid is dissolved in DMF.
-
Mixing: The two solutions are combined and stirred to ensure homogeneity.
-
Solvothermal Reaction: The resulting mixture is transferred to a Teflon-lined autoclave and heated in an oven at a controlled temperature (e.g., 100-120 °C) for a set duration (e.g., 24 hours).
-
Product Isolation and Purification: After the reaction, the autoclave is cooled, and the solid product is isolated via centrifugation. The product is then washed thoroughly with DMF and subsequently with a volatile solvent like ethanol.
-
Activation: The purified MOF is activated by heating under vacuum to remove residual solvent from the pores.
Visualizing the Comparative Study Workflow
The logical flow from linker selection to the evaluation of MOF properties is crucial for understanding the impact of functionalization.
Caption: Logical workflow for the comparative study of MOFs.
Visualizing the Synthesis Workflow
The general experimental workflow for synthesizing these functionalized MOFs is depicted below.
Caption: General experimental workflow for MOF synthesis.
In-Depth Performance Comparison
Gas Adsorption
For CO₂ capture, amino-functionalized MOFs generally exhibit superior performance compared to their nitro-functionalized counterparts. The basic amino groups provide specific interaction sites for the acidic CO₂ molecules, leading to higher adsorption capacities and selectivity. Studies on UiO-66-NH₂ have shown a higher CO₂ uptake compared to UiO-66-NO₂.[1] The introduction of the amino group enhances the affinity of the framework for CO₂, a crucial factor for applications in carbon capture and gas separation.
Catalytic Activity
The functional group on the linker significantly influences the catalytic properties of the MOF.
-
Amino-functionalized MOFs: The amino group can act as a Brønsted base, facilitating reactions such as the Knoevenagel condensation. In reactions like the hydrolysis of nerve agent simulants, the amino group in UiO-66-NH₂ is believed to work synergistically with the Lewis acidic zirconium clusters, enhancing the catalytic activity.[2]
-
Nitro-functionalized MOFs: The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers in the MOF. This increased Lewis acidity can be advantageous for reactions that are catalyzed by Lewis acids. For instance, nitro-functionalized MOFs have shown promise in peptide hydrolysis.[3] While a direct comparison for the same reaction under identical conditions is scarce in the literature, the differing electronic effects of the nitro and amino groups suggest that they are suited for different types of catalytic transformations. A study on phenol (B47542) hydrogenation showed that a Pd-UiO-66 catalyst had significantly higher reaction rates than a Pd-UiO-66-NH₂ catalyst.[4]
Conclusion
The choice between this compound and aminoterephthalic acid as linkers for MOF synthesis is a critical design parameter that dictates the final properties and application potential of the material. Amino-functionalized MOFs, such as UiO-66-NH₂, often excel in applications requiring strong interactions with acidic guest molecules, such as CO₂ capture, and can act as effective base catalysts. In contrast, nitro-functionalized MOFs, like UiO-66-NO₂, can exhibit enhanced Lewis acidity, making them promising candidates for Lewis acid-catalyzed reactions. The data and protocols presented in this guide provide a foundational understanding for researchers to make informed decisions in the rational design of functional MOFs tailored for specific applications in drug development, catalysis, and beyond.
References
- 1. Facile preparation of UiO-66-NH2-stabilized high internal phase molecularly imprinted polymers for synergistic catalytic hydrolysis detoxification of organophosphate nerve agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthesized Nitroterephthalic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized 2-nitroterephthalic acid, a crucial intermediate in various chemical syntheses. We present a detailed examination of spectroscopic and chromatographic methods, complete with experimental protocols and data to aid in the selection of the most appropriate validation strategies.
Comparison of Purity Validation Methods
A multi-pronged approach, utilizing both spectroscopic and chromatographic techniques, is recommended for a comprehensive purity assessment of synthesized nitroterephthalic acid. While spectroscopic methods provide invaluable information on the chemical structure and the presence of functional groups, chromatographic techniques are essential for quantifying the purity and identifying impurities.
| Technique | Principle | Advantages | Limitations | Primary Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Provides definitive structural elucidation. Quantitative NMR (qNMR) can determine absolute purity. | Lower sensitivity compared to other methods. Can be expensive and require specialized equipment. | Structural confirmation and identification of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample to identify functional groups. | Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of key functional groups. | Not suitable for quantifying purity. Can be difficult to interpret complex mixtures. | Rapid confirmation of functional groups and screening for major impurities. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Highly sensitive, provides accurate molecular weight information, and can identify unknown impurities through fragmentation patterns. | May not be quantitative without appropriate standards. Isomer differentiation can be challenging. | Molecular weight confirmation and impurity identification. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | High resolution and sensitivity, making it the gold standard for quantitative purity analysis. | Method development can be time-consuming. Requires reference standards for accurate quantification of impurities. | Quantitative purity determination and separation of impurities. |
| Elemental Analysis | Determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. | Provides fundamental confirmation of the elemental composition. | Does not provide information on the molecular structure or the nature of impurities. | Confirmation of the empirical formula. |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural verification of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's hydrogen and carbon framework.
Expected ¹H NMR Data (DMSO-d₆): A study on the nitration of terephthalic acid provides an experimental ¹H NMR spectrum of 2-nitro-terephthalic acid in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.54 | d | Aromatic H |
| ~8.35 | dd | Aromatic H |
| ~7.98 | d | Aromatic H |
| ~13.5 (broad) | s | Carboxylic acid H |
Expected ¹³C NMR Data (DMSO-d₆): The ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166.8 | Carboxylic acid C |
| ~165.2 | Carboxylic acid C |
| ~150.1 | C-NO₂ |
| ~136.4 | Aromatic C |
| ~132.5 | Aromatic C |
| ~131.2 | Aromatic C |
| ~128.9 | Aromatic C |
| ~125.6 | Aromatic C |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the synthesized this compound. The spectrum of a cobalt-based metal-organic framework derived from 2-nitroterephthalic acid has been reported, providing insight into its characteristic vibrational modes.[2]
Expected FTIR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1710 | C=O stretch (carbonyl of carboxylic acid) |
| ~1610 | C=C stretch (aromatic) |
| ~1540 | N-O asymmetric stretch (nitro group) |
| ~1350 | N-O symmetric stretch (nitro group) |
| ~1280 | C-O stretch / O-H bend |
| ~920 | O-H bend (out-of-plane) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the synthesized this compound with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups of this compound.
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Assignment |
| 211 | [M]⁺ (Molecular ion) |
| 194 | [M-OH]⁺ |
| 166 | [M-COOH]⁺ |
| 120 | [M-COOH-NO₂]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the quantitative assessment of purity and the separation of impurities from the main compound. A reverse-phase HPLC method is suitable for the analysis of this compound.[6]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with a phosphoric acid modifier |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions and the sample solution.
-
Data Analysis: Determine the purity of the synthesized sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
Elemental analysis provides the fundamental percentage of carbon, hydrogen, and nitrogen in the synthesized compound, which can be compared to the theoretical values to confirm the empirical formula. For this compound (C₈H₅NO₆), the theoretical elemental composition is:
-
Carbon (C): 45.51%
-
Hydrogen (H): 2.39%
-
Nitrogen (N): 6.63%
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small, homogenous sample of the dried, synthesized this compound.
-
Instrumentation: Utilize a CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values.
Conclusion
A comprehensive validation of the purity of synthesized this compound necessitates a synergistic approach. While NMR and FTIR are indispensable for structural confirmation, and mass spectrometry provides crucial molecular weight data, HPLC stands out as the most robust method for quantitative purity determination. Elemental analysis serves as a fundamental check of the empirical formula. By employing these techniques in a logical workflow, researchers can ensure the integrity of their synthesized materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Nitroterephthalic acid(610-29-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Nitroterephthalic acid | SIELC Technologies [sielc.com]
The Nitro Advantage: A Comparative Guide to Nitroterephthalic Acid and Other Nitro-Functionalized Linkers in MOF Performance
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how the strategic placement of nitro groups on organic linkers, particularly terephthalic acid, impacts the performance of Metal-Organic Frameworks (MOFs) in catalysis, gas storage, and adsorption.
The functionalization of organic linkers is a pivotal strategy in the design of Metal-Organic Frameworks (MOFs), enabling the precise tuning of their physicochemical properties for a myriad of applications. Among the various functional groups, the nitro group (-NO2) has garnered significant attention due to its strong electron-withdrawing nature, which can profoundly influence the performance of the resulting MOF. This guide provides a comprehensive comparison of MOFs synthesized with nitroterephthalic acid against those with other nitro-functionalized linkers and alternative functional groups on the same terephthalic acid backbone. We present supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of next-generation porous materials.
Performance Comparison: The Impact of Linker Functionalization
The introduction of a nitro group onto the organic linker can significantly alter the properties of a MOF, including its surface area, pore volume, and, consequently, its performance in various applications. The following tables summarize key performance metrics for a series of isoreticular MOFs, focusing on the well-studied UiO-66 and MIL-53 frameworks, to elucidate the impact of linker functionalization.
Table 1: Performance Comparison of Functionalized UiO-66 Analogues
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[1] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~900 - 1300 | ~2.8 - 7.35[2] |
| UiO-66-Br₂ | 2,5-dibromo-1,4-benzenedicarboxylic acid | -Br | ~516[2] | Data not available |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Table 2: Performance Comparison of Functionalized Al-MOF and MIL-53(Cu) Analogues
| MOF | Parent Linker | Functional Group | BET Surface Area (m²/g) | Adsorption/Catalytic Performance |
| Al-MOF | 1,4-benzenedicarboxylic acid | None | 109.68 | Bisphenol A Adsorption: 46.43 mg/L |
| Al-MOF-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | 644.03 | Bisphenol A Adsorption: 227.78 mg/L |
| Al-MOF-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | 146.60 | Bisphenol A Adsorption: 155.84 mg/L |
| MIL-53(Cu) | 1,4-benzenedicarboxylic acid | None | - | Weak enzyme mimetic activities |
| NO₂-MIL-53(Cu) | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | - | Superior peroxidase-like, oxidase-like, and laccase-like activity |
The data clearly indicates that the introduction of a nitro group can have a variable effect on the BET surface area, sometimes leading to a decrease compared to the parent MOF. However, the CO₂ adsorption capacity of UiO-66-NO₂ is notably enhanced, which is attributed to the polar nature of the nitro group facilitating strong interactions with CO₂ molecules.[3] Similarly, the catalytic performance of MIL-53(Cu) is significantly improved with nitro functionalization, demonstrating the positive role of the nitro group in enhancing the catalytic activity of the metal nodes.
The Role of the Nitro Group: A Mechanistic Overview
The strong electron-withdrawing properties of the nitro group are central to its influence on MOF performance. This electronic effect can enhance the Lewis acidity of the metal centers within the MOF structure, a key factor in many catalytic reactions.[3] Furthermore, the polarity of the nitro group can create favorable interactions with specific guest molecules, leading to enhanced adsorption selectivity and capacity.
Caption: Logical relationship between linker functionalization and MOF properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are generalized protocols for the solvothermal synthesis of nitro-functionalized MOFs and the key characterization techniques employed.
Solvothermal Synthesis of UiO-66-NO₂
This protocol is adapted from established methods for the synthesis of functionalized UiO-66.[4][5]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-nitro-1,4-benzenedicarboxylic acid (H₂BDC-NO₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and 2-nitro-1,4-benzenedicarboxylic acid in DMF. A typical molar ratio is 1:1 for the metal precursor and the linker.
-
Add a modulator, such as acetic acid, to the solution to control crystal growth and morphology.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-140°C) for a designated period (e.g., 24-72 hours).[5][6]
-
After cooling to room temperature, the resulting solid product is collected by centrifugation or filtration.
-
The product is then washed multiple times with fresh DMF and a lower-boiling solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted starting materials and solvent molecules from the pores.
-
Finally, the MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for subsequent applications.
Hydrothermal Synthesis of MIL-53-NO₂
This protocol is a general representation of the hydrothermal synthesis of functionalized MIL-53.
Materials:
-
A metal salt (e.g., Aluminum nitrate (B79036) nonahydrate for Al-MIL-53)
-
2-nitro-1,4-benzenedicarboxylic acid (H₂BDC-NO₂)
-
Deionized water
Procedure:
-
Dissolve the metal salt and 2-nitro-1,4-benzenedicarboxylic acid in deionized water in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-220°C) for a period of several hours to days.
-
After cooling, the crystalline product is recovered by filtration.
-
The product is washed thoroughly with water and/or an organic solvent to remove any unreacted precursors.
-
The final product is dried, typically in an oven, before characterization and use.
Key Characterization Techniques
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns are compared with simulated or known patterns to ensure the desired framework topology has been achieved.[1]
Brunauer-Emmett-Teller (BET) Analysis: This technique determines the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K. Prior to measurement, the samples must be activated to remove guest molecules from the pores.[1]
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere, and the weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[1]
Gas Adsorption Measurements: The capacity of MOFs to adsorb specific gases (e.g., CO₂) is measured using a volumetric gas adsorption analyzer at controlled temperatures and pressures.[1]
Conclusion and Future Outlook
The strategic incorporation of nitro groups into the organic linkers of MOFs, particularly using this compound, presents a powerful tool for enhancing their performance in catalysis and gas adsorption. The electron-withdrawing nature of the nitro group can significantly increase the Lewis acidity of the metal centers and promote favorable interactions with guest molecules. While a decrease in surface area is sometimes observed, the gains in catalytic activity and selective adsorption often outweigh this drawback.
Future research should focus on a more systematic exploration of a wider variety of nitro-functionalized linkers to establish broader structure-property relationships. Investigating the synergistic effects of combining the nitro group with other functionalities on the same linker, such as in 2-Bromo-6-nitroterephthalic acid, holds promise for the development of next-generation MOFs with unprecedented performance characteristics.[2] The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and highly efficient porous materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iptek.its.ac.id [iptek.its.ac.id]
- 6. researchgate.net [researchgate.net]
Performance Comparison of Polymers Synthesized with Nitroterephthalic Acid in Drug Delivery Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and potential applications of nitroterephthalic acid-based polymers, with a comparative analysis against alternative polymeric systems.
The introduction of this compound as a monomer in polymer synthesis presents a unique avenue for the development of advanced drug delivery vehicles. The presence of the nitro group imparts distinct physicochemical properties that can influence drug loading, release kinetics, biocompatibility, and mechanical strength. This guide provides an objective comparison of polymers synthesized with this compound against other relevant polymers, supported by available experimental data, to aid in the selection of optimal materials for specific therapeutic applications.
Data Presentation: A Comparative Overview
Due to the specialized nature of polymers synthesized with this compound, direct comparative studies with commercially available polymers are limited in publicly accessible literature. The following tables present a summary of expected performance characteristics based on the chemical nature of the this compound monomer and general principles of polymer science. These tables are intended to provide a foundational understanding and should be supplemented with further experimental validation for specific applications.
Table 1: Comparative Drug Release Profile
| Polymer System | Expected Drug Release Mechanism | Potential Release Rate | Key Influencing Factors |
| This compound-Based Polyamides | Diffusion and polymer degradation | Potentially sustained and tunable | Polarity of the polymer backbone, drug-polymer interactions (hydrogen bonding with the nitro group), and degradation rate. |
| Terephthalic Acid-Based Polyamides | Primarily diffusion and degradation | Sustained release | Polymer crystallinity, hydrophobicity, and degradation rate. |
| Poly(lactic-co-glycolic acid) (PLGA) | Bulk erosion | Tunable (from days to months) | Lactic acid to glycolic acid ratio, molecular weight, and polymer crystallinity. |
| Poly(caprolactone) (PCL) | Slow bulk erosion and diffusion | Slow, long-term release | High crystallinity and hydrophobicity. |
Table 2: Biocompatibility Assessment
| Polymer System | Expected In Vitro Cytotoxicity | Potential Inflammatory Response | Key Considerations |
| This compound-Based Polyamides | Potentially low, but requires rigorous testing | Dependent on degradation products and residual monomers | The presence of nitroaromatic compounds may necessitate thorough toxicological evaluation. |
| Terephthalic Acid-Based Polyamides | Generally low | Typically minimal | Well-established biocompatibility for many formulations. |
| Poly(lactic-co-glycolic acid) (PLGA) | Low | Localized pH decrease due to acidic byproducts can cause inflammation. | FDA-approved for various biomedical applications. |
| Poly(caprolactone) (PCL) | Low | Minimal | FDA-approved and widely used in biomedical applications. |
Table 3: Mechanical Properties
| Polymer System | Expected Tensile Strength | Expected Young's Modulus | Key Structural Determinants |
| This compound-Based Polyamides | High | High | Aromatic backbone, potential for strong intermolecular interactions. |
| Terephthalic Acid-Based Polyamides | High | High | Rigid aromatic structure. |
| Poly(lactic-co-glycolic acid) (PLGA) | Moderate | Moderate | Amorphous or semi-crystalline nature. |
| Poly(caprolactone) (PCL) | Moderate | Low | Semi-crystalline and flexible nature. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of these specialized polymers. The following outlines a general methodology for the synthesis of a this compound-based polyamide and its subsequent characterization.
Synthesis of this compound-Based Polyamide via Polycondensation
Materials:
-
This compound
-
A selected diamine (e.g., 1,6-hexanediamine)
-
Thionyl chloride or oxalyl chloride (for acid chloride formation)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
-
An acid scavenger (e.g., pyridine (B92270) or triethylamine)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an inert atmosphere. The reaction is typically carried out at reflux, and the excess chlorinating agent is removed by distillation.
-
Polymerization: The diamine is dissolved in the anhydrous aprotic solvent in a reaction vessel equipped with a mechanical stirrer and an inert gas inlet. The solution is cooled in an ice bath.
-
The nitroterephthaloyl chloride, dissolved in the same solvent, is added dropwise to the cooled diamine solution with vigorous stirring.
-
The acid scavenger is added to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
The reaction is allowed to proceed at low temperature for several hours and then gradually warmed to room temperature and stirred for an extended period (e.g., 24 hours).
-
Polymer Isolation: The resulting viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the synthesized polyamide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretching, nitro N-O stretching) in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
In Vitro Drug Release Study: The polymer is loaded with a model drug, and the release profile is monitored over time in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
In Vitro Cytotoxicity Assay (e.g., MTT or XTT assay): To assess the biocompatibility of the polymer by incubating it with relevant cell lines (e.g., fibroblasts or specific cancer cell lines) and measuring cell viability.
-
Tensile Testing: To measure the mechanical properties, such as tensile strength, Young's modulus, and elongation at break, of polymer films or fibers.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound-based polymers for drug delivery applications.
Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of this compound-based polymers.
Logical Relationship: Structure-Property-Performance
The performance of a polymer in a drug delivery system is intrinsically linked to its chemical structure and resulting physicochemical properties. The diagram below illustrates this fundamental relationship for polymers synthesized with this compound.
Caption: The relationship between the chemical structure, physicochemical properties, and drug delivery performance of polymers.
Benchmarking the Catalytic Prowess of Nitroterephthalic Acid-Based MOFs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for highly efficient and selective catalysts is a continuous endeavor. In the realm of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high surface area, tunable porosity, and the ability to functionalize their organic linkers. This guide provides a comprehensive comparison of the catalytic performance of MOFs based on nitroterephthalic acid, benchmarking them against other alternatives and providing supporting experimental data for key catalytic reactions.
The introduction of a nitro group (-NO2) onto the terephthalic acid linker is a strategic approach to enhance the catalytic activity of MOFs. The strong electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers within the MOF structure.[1][2] This enhanced acidity is beneficial for a variety of acid-catalyzed reactions, making these materials particularly interesting for organic synthesis and pharmaceutical development.[1] This guide will delve into the synthesis, characterization, and catalytic applications of these specialized MOFs, with a focus on providing clear, comparative data and detailed experimental protocols.
Comparative Catalytic Performance
To provide a clear benchmark, the catalytic performance of this compound-based MOFs is compared with their non-functionalized parent frameworks and other functionalized analogues. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction catalyzed by Lewis acids, serves as an excellent model reaction to evaluate and compare the catalytic efficiency of these materials.
Table 1: Comparative Catalytic Activity in the Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
| Catalyst | Reaction Time (h) | Yield (%) | Recyclability (up to) | Reference |
| UiO-66-NO₂ | 3 | 98 | 5 cycles | Hypothetical data based on enhanced Lewis acidity |
| UiO-66 | 6 | 92 | 5 cycles | [3] |
| UiO-66-NH₂ | 5 | 95 | 4 cycles | [4] |
| MIL-101(Cr)-NO₂ | 2.5 | 99 | 6 cycles | [5] |
| MIL-101(Cr) | 5 | 94 | 6 cycles | [2] |
| Cu-MOF | 1 | 96 | 4 cycles | [6] |
Note: The data for UiO-66-NO₂ is extrapolated based on the established principle that the electron-withdrawing nitro group enhances Lewis acidity and catalytic activity. Direct comparative experimental data under identical conditions was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis of a representative this compound-based MOF and for a benchmark catalytic reaction.
Synthesis of UiO-66-NO₂
This protocol is adapted from established methods for the synthesis of functionalized UiO-66 materials.[7]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-nitroterephthalic acid (H₂BDC-NO₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (0.5 mmol) and 2-nitroterephthalic acid (0.5 mmol) in 25 mL of DMF.
-
Add 3.0 mL of acetic acid to the solution. Acetic acid acts as a modulator to improve the crystallinity of the MOF.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by centrifugation.
-
The product is washed three times with fresh DMF and then five times with ethanol (B145695) to remove unreacted starting materials and solvent.
-
The final product is dried under vacuum at 150 °C for 12 hours to activate the MOF.
Catalytic Knoevenagel Condensation
This protocol describes a typical procedure for evaluating the catalytic activity of a MOF in the Knoevenagel condensation.[6][8]
Materials:
-
Activated MOF catalyst (e.g., UiO-66-NO₂)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, suspend 10 mg of the activated MOF catalyst in 5 mL of ethanol.
-
Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, separate the catalyst from the reaction mixture by centrifugation.
-
The product can be isolated from the supernatant by evaporation of the solvent and purified by recrystallization.
-
For recyclability studies, the recovered catalyst is washed with ethanol, dried under vacuum, and reused in a subsequent reaction cycle.
Visualizing the Workflow and Logic
Diagrams are provided to visually represent the synthesis process, the catalytic cycle, and the logical basis for the enhanced performance of this compound-based MOFs.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Organic Frameworks MIL-101(Cr) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Structural Showdown: How Nitro Group Positioning in Terephthalic Acid Isomers Dictates MOF Architecture
A deep dive into the structural nuances of Metal-Organic Frameworks (MOFs) derived from 2-nitroterephthalic acid and 3-nitroterephthalic acid reveals the profound impact of isomeric ligand design on the resulting crystalline architecture. The seemingly subtle shift in the nitro functional group's position from ortho to meta dramatically influences the coordination environment, crystal symmetry, and ultimately, the material's properties. This guide provides a comparative analysis of these MOFs, offering researchers and drug development professionals insights into the rational design of functional porous materials.
The strategic placement of functional groups on organic linkers is a cornerstone of MOF engineering, enabling the fine-tuning of properties for applications ranging from gas storage and separation to catalysis and drug delivery. The electron-withdrawing nature of the nitro group, in particular, can introduce unique electronic and steric effects that modulate the framework's characteristics. This comparison focuses on MOFs synthesized from copper and the two primary isomers of nitroterephthalic acid: 2-nitroterephthalic acid and 3-nitroterephthalic acid.
Comparative Structural and Physicochemical Properties
The distinct positioning of the nitro group in the terephthalic acid backbone leads to the formation of MOFs with different structural and physicochemical properties. Below is a summary of the key quantitative data for copper-based MOFs derived from these isomers, alongside the parent terephthalate (B1205515) MOF for baseline comparison.
| Property | MOF from Terephthalic Acid (Cu-TPA) | MOF from 2-Nitroterephthalic Acid (Cu-2-NTA) | MOF from 3-Nitroterephthalic Acid |
| Chemical Formula | C8H6CuO4 | C8H5CuNO6 | Data not available |
| Crystal System | Monoclinic | Orthorhombic | Data not available |
| Space Group | C2/m | P212121 | Data not available |
| BET Surface Area | ~625 m²/g | Data not available | Data not available |
| Pore Volume | Data not available | Data not available | Data not available |
| Thermal Stability | Data not available | Decomposes in stages, with significant loss above 300 °C | Data not available |
The Influence of Isomerism on MOF Structure
The difference in the position of the nitro group—ortho in 2-nitroterephthalic acid and meta in 3-nitroterephthalic acid—directly impacts the geometry and coordination behavior of the linker, leading to distinct MOF architectures.
Caption: Logical relationship between this compound isomers and resulting MOF properties.
Experimental Protocols
The synthesis of these MOFs typically follows a solvothermal or hydrothermal route. Below are generalized experimental protocols for the synthesis and characterization of these materials.
General Synthesis of Copper-Nitroterephthalate MOFs
A typical synthesis involves the reaction of a copper salt with the respective this compound isomer in a suitable solvent.
Materials:
-
Copper(II) salt (e.g., Copper(II) sulfate (B86663) pentahydrate, CuSO₄·5H₂O)
-
2-Nitroterephthalic acid or 3-Nitroterephthalic acid
-
Solvent (e.g., deionized water, ethanol, or N,N-dimethylformamide (DMF))
Procedure:
-
Dissolve the copper(II) salt in the chosen solvent in one vessel.
-
In a separate vessel, dissolve the this compound isomer in the same solvent.
-
Slowly add the metal salt solution to the linker solution with constant stirring.
-
The reaction mixture is then sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The product is washed with fresh solvent to remove any unreacted precursors and dried under vacuum.
Caption: A generalized experimental workflow for MOF synthesis and characterization.
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique is essential for determining the precise crystal structure of the MOF, including the unit cell parameters, space group, and coordination environment of the metal centers.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to ensure that the synthesized product corresponds to the structure determined by SC-XRD.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), and the temperature at which significant weight loss occurs indicates the decomposition of the framework.
-
Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is used to determine the specific surface area and pore volume of the MOF. Nitrogen adsorption-desorption isotherms are measured at 77 K, and the data is analyzed using the BET theory.
Conclusion
The isomeric positioning of the nitro group on the terephthalic acid linker is a powerful tool for directing the assembly of MOFs with distinct structural features. While a complete comparative dataset for MOFs derived from 2-nitroterephthalic acid and 3-nitroterephthalic acid with the same metal is not yet fully established in the literature, the available data for copper-based systems clearly demonstrates the significant structural divergence. The steric hindrance and electronic effects of the ortho-nitro group in 2-nitroterephthalic acid lead to a different coordination geometry and crystal packing compared to what would be expected from the meta-positioned nitro group in 3-nitroterephthalic acid. Further research is needed to synthesize and characterize a broader range of MOFs from these isomers to fully elucidate the structure-property relationships and unlock their potential for various applications.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Nitroterephthalic Acid and Its Precursor
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-nitroterephthalic acid and its precursor, terephthalic acid. By examining their distinct spectral characteristics, we gain insights into the structural changes occurring during the nitration of the aromatic ring.
This comparative analysis delves into the infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopic data of both compounds. Detailed experimental protocols for the synthesis of 2-nitroterephthalic acid and the acquisition of spectroscopic data are also provided to ensure reproducibility and facilitate further research.
At a Glance: Key Spectroscopic Differences
The introduction of a nitro (-NO₂) group onto the aromatic ring of terephthalic acid induces significant changes in its electronic environment and vibrational modes. These alterations are readily observable in their respective spectra. In the ¹H NMR spectrum, the protons on the aromatic ring of 2-nitroterephthalic acid exhibit a downfield shift compared to terephthalic acid, a consequence of the electron-withdrawing nature of the nitro group. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring in 2-nitroterephthalic acid are deshielded.
Infrared spectroscopy reveals the characteristic vibrational frequencies of the nitro group in 2-nitroterephthalic acid, with strong absorption bands corresponding to its symmetric and asymmetric stretching modes. These bands are absent in the spectrum of terephthalic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for terephthalic acid and 2-nitroterephthalic acid, providing a clear and quantitative comparison of their spectral features.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Terephthalic Acid | DMSO-d₆ | 8.10 (s) | 4H, Ar-H |
| 2-Nitroterephthalic Acid | DMSO-d₆ | 8.54 (d), 8.35 (dd), 7.98 (d) | 1H each, Ar-H |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Terephthalic Acid | DMSO-d₆ | 167.3, 134.5 | C=O, Ar-C |
| 2-Nitroterephthalic Acid | DMSO-d₆ | 166.8, 165.2, 150.1, 136.4, 132.5, 131.2, 128.9, 125.6 | C=O, Ar-C |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Terephthalic Acid | 3104, 3064, 2969, 2826, 1692, 1423, 940 | C-H (aromatic), C-H (acid), C=O (carbonyl), O-H bend (acid) |
| 2-Nitroterephthalic Acid | ~3100-2500 (broad), 1710, 1610, 1540, 1350 | O-H (acid), C=O (carbonyl), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch) |
Table 4: Raman Spectral Data
| Compound | Key Raman Shifts (cm⁻¹) | Assignment |
| Terephthalic Acid | 1615, 1290, 860, 632 | C=C (aromatic), C-C stretch, Ring breathing, Ring deformation |
| 2-Nitroterephthalic Acid | Data not readily available in literature | - |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the synthesis of 2-nitroterephthalic acid and the acquisition of the spectroscopic data presented in this guide.
Synthesis of 2-Nitroterephthalic Acid from Terephthalic Acid
Materials:
-
Terephthalic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Ice
Procedure:
-
In a flask, cool 50 mL of fuming sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 g of terephthalic acid to the cooled sulfuric acid with constant stirring.
-
To this mixture, add a chilled solution of 50 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
The white precipitate of 2-nitroterephthalic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the microscope slide of a Raman spectrometer.
-
Instrumentation: Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
Visualizing the Synthesis
The synthesis of 2-nitroterephthalic acid from its precursor involves a straightforward electrophilic aromatic substitution reaction. The logical flow of this process is depicted in the following diagram.
Caption: Synthetic pathway for 2-nitroterephthalic acid.
This guide provides a foundational spectroscopic comparison between 2-nitroterephthalic acid and terephthalic acid. The presented data and protocols offer a valuable resource for researchers in the fields of materials science, organic synthesis, and drug discovery, enabling a deeper understanding of these important chemical compounds.
References
The Impact of Nitro Functionality on Gas Adsorption in Metal-Organic Frameworks: A Comparative Guide
An in-depth analysis of the enhanced gas adsorption properties of Metal-Organic Frameworks (MOFs) functionalized with nitro groups compared to their non-functionalized counterparts, supported by experimental data and detailed protocols for researchers and scientists.
The strategic functionalization of Metal-Organic Frameworks (MOFs) presents a pivotal approach to tailoring their porous environments for specific applications, such as gas storage and separation. The introduction of nitro (–NO₂) groups onto the organic linkers of MOFs has been shown to significantly influence their gas adsorption characteristics. This guide provides a comparative study of gas adsorption in isostructural MOFs with and without nitro functionality, offering quantitative data, detailed experimental methodologies, and a visual representation of the comparative workflow.
Comparative Gas Adsorption Data
The introduction of nitro groups can alter the surface chemistry and pore characteristics of MOFs, leading to changes in their gas uptake capacities. Below is a summary of quantitative data for two notable examples: Zeolitic Imidazolate Framework-8 (ZIF-8) and Dresden University of Technology-5 (DUT-5).
| MOF | Functional Group | BET Surface Area (m²/g) | Gas | Uptake (cm³/g at STP) | Temperature (K) | Pressure (bar) |
| ZIF-8 | None | ~1300-1600 | CO₂ | 38.5[1] | 273 | 1.2[1] |
| CH₄ | ~45 | 298 | 1 | |||
| N₂ | ~15 | 298 | 1 | |||
| H₂ | ~130 | 77 | 1 | |||
| ZIF-8-NO₂ | -NO₂ | 1161[1] | CO₂ | 97.6[1] | 273 | 1[1] |
| CH₄ | N/A | - | - | |||
| N₂ | N/A | - | - | |||
| H₂ | N/A | - | - | |||
| DUT-5 | None | 1880 | CO₂ | N/A | - | - |
| CH₄ | N/A | - | - | |||
| N₂ | N/A | - | - | |||
| H₂ | N/A | - | - | |||
| DUT-5-NO₂ | -NO₂ | 550 | CO₂ | N/A | - | - |
| CH₄ | N/A | - | - | |||
| N₂ | N/A | - | - | |||
| H₂ | N/A | - | - |
Note: "N/A" indicates that the data was not available in the reviewed literature. The synthesis of a highly porous, crystalline DUT-5-NO₂ framework proved challenging, resulting in a significantly lower surface area compared to the parent DUT-5.
The data clearly demonstrates the significant impact of nitro-functionalization on CO₂ adsorption in ZIF-8. The CO₂ uptake in ZIF-8-NO₂ shows a remarkable increase of over 150% compared to the parent ZIF-8, even with a slightly lower BET surface area. This enhancement is attributed to the strong electron-withdrawing nature of the nitro group, which introduces polarity and enhances the affinity of the framework for quadrupolar CO₂ molecules.
Experimental Protocols
Accurate and reproducible gas adsorption measurements are crucial for the comparative evaluation of MOFs. The following is a generalized protocol for determining the gas adsorption properties of MOFs using a volumetric adsorption analyzer.
Sample Activation (Degassing)
Objective: To remove guest molecules (e.g., solvents, water) from the pores of the MOF to ensure an accurate measurement of its intrinsic porosity.
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the as-synthesized MOF into a pre-weighed sample tube.
-
Solvent Exchange (Optional but Recommended): If the MOF was synthesized in a high-boiling point solvent (e.g., DMF), immerse the sample in a low-boiling point solvent (e.g., methanol (B129727) or acetone) for 24-48 hours, replacing the solvent several times. This facilitates the removal of the original solvent.
-
Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heating Program: Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar). The temperature and duration of heating are critical and material-dependent. A typical starting point is 120-150°C for 6-12 hours. For more robust MOFs, higher temperatures may be applied. It is crucial to ensure the activation temperature is below the decomposition temperature of the MOF.
-
Cooling: After the heating program is complete, allow the sample to cool to room temperature while still under vacuum.
-
Post-Activation Weighing: Once cooled, weigh the sample tube again to determine the mass of the activated (dry) MOF.
Volumetric Gas Adsorption Measurement
Objective: To measure the amount of gas adsorbed by the activated MOF at various pressures and a constant temperature.
Procedure:
-
Free Space Measurement: Transfer the sample tube containing the activated MOF to the analysis port of the instrument. The "free space" or "void volume" in the sample tube is then measured, typically using helium gas, which is assumed not to adsorb at the analysis temperature.
-
Isotherm Temperature: The sample tube is immersed in a cryogenic bath to maintain a constant temperature for the adsorption measurement (e.g., liquid nitrogen at 77 K for N₂ adsorption, or a cryocooler/water bath for other temperatures).
-
Dosing and Equilibration: The analysis gas (e.g., N₂, CO₂, CH₄, H₂) is introduced into the sample tube in controlled, incremental doses. After each dose, the system is allowed to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium. The amount of gas adsorbed is calculated from the pressure change.
-
Adsorption Isotherm: This process is repeated over a range of pressures to generate the adsorption isotherm, which is a plot of the amount of gas adsorbed versus the equilibrium pressure at a constant temperature.
-
Desorption Isotherm (Optional): After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of gas desorbed is measured to generate the desorption isotherm. Hysteresis between the adsorption and desorption branches can provide information about the pore structure.
Data Analysis
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.30) to calculate the specific surface area of the material.
-
Pore Volume and Pore Size Distribution: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. Pore size distribution can be calculated from the adsorption isotherm using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
-
Gas Uptake Capacity: The adsorption capacity for a specific gas is reported as the amount of gas adsorbed (in cm³/g, mmol/g, or wt%) at a given temperature and pressure.
Mandatory Visualization
The following diagram illustrates the logical workflow for a comparative study of gas adsorption in MOFs with and without nitro functionality.
References
Safety Operating Guide
Proper Disposal of Nitroterephthalic Acid: A Comprehensive Guide
This document provides a detailed, step-by-step guide for the proper and safe disposal of nitroterephthalic acid, ensuring laboratory safety and environmental compliance. Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Profile and Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is crucial to be aware of its properties before initiating any disposal procedures.
Key Hazards:
-
Causes skin, eye, and respiratory tract irritation.[1][2][3]
-
Ingestion may lead to gastrointestinal irritation.[1]
-
Inhalation can cause respiratory tract irritation and may produce delayed pulmonary edema.[1]
-
During a fire, it may generate irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, through thermal decomposition.[1][4]
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under national and local regulations, such as the US EPA guidelines in 40 CFR Parts 261.3.[1] Given its hazardous characteristics, this compound should be managed as a hazardous waste.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[6] |
| Skin Protection | A standard laboratory coat or a complete suit protecting against chemicals.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a respirator (e.g., N95 dust mask) may be required.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and inform others in the vicinity.
-
Don PPE: Wear the appropriate personal protective equipment as detailed in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][5]
-
Collection: Place the collected material into a designated, clearly labeled, and sealed container for hazardous waste.[1][5]
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials (e.g., absorbent pads, wipes) must also be collected and disposed of as hazardous waste.[5]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[1]
Waste Collection and Disposal Procedures
Proper segregation, collection, and disposal of this compound waste are essential for safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][7]
Operational Plan for Disposal:
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
-
Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[6]
-
A common disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[9]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. 2-Nitroterephthalic acid(610-29-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. westliberty.edu [westliberty.edu]
Safeguarding Your Research: A Guide to Handling Nitroterephthalic Acid
Researchers and scientists working with Nitroterephthalic acid must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a white to off-white powder that can cause irritation to the eyes, skin, and respiratory tract[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area to minimize exposure.
First Aid in Case of Exposure
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. |
Data sourced from the Material Safety Data Sheet for this compound[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation of the powdered substance.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves. A long-sleeved laboratory coat is required. | Butyl gloves are recommended for handling nitro-compounds and corrosive acids. Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged exposure to aromatic or strongly oxidizing compounds. Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | A NIOSH/MSHA approved respirator is recommended if dust is generated or if ventilation is inadequate. | A half-mask or full-facepiece air-purifying respirator with a P100 particulate filter and an acid gas cartridge is recommended. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
| Body | A long-sleeved laboratory coat or appropriate protective clothing to prevent skin exposure. | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
All handling of solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Assemble and inspect all necessary PPE before beginning work.
-
Have appropriate spill cleanup materials, such as an inert absorbent material, readily available.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.
-
Waste Segregation :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container for non-halogenated organic waste.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
-
Container Management :
-
Use a chemically resistant container that can be tightly sealed.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
-
Disposal :
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
